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Foundational

Physicochemical Profiling and Structural Dynamics of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one: A Technical Guide

Executive Summary In modern drug discovery, the piperazin-2-one (lactam) ring has emerged as a highly privileged structural core[1]. By combining the conformational rigidity of a cyclic amide with the basicity of a terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the piperazin-2-one (lactam) ring has emerged as a highly privileged structural core[1]. By combining the conformational rigidity of a cyclic amide with the basicity of a tertiary amine, this scaffold offers distinct pharmacokinetic advantages over traditional piperazines[2].

This technical guide provides an in-depth physicochemical analysis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (also known as 4-(3,5-dimethylbenzyl)piperazin-2-one). Derivatives of this specific scaffold have demonstrated profound utility in medicinal chemistry, functioning as everything from autophagy modulators in Alzheimer's disease[3] to potent cytotoxic agents[4]. As a Senior Application Scientist, I will dissect the causality behind its physicochemical properties and outline the self-validating experimental protocols required to characterize it.

Structural and Physicochemical Profiling

The molecular architecture of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (Chemical Formula: C₁₃H₁₈N₂O) is defined by two primary domains: the polar piperazin-2-one core and the lipophilic 3,5-dimethylbenzyl moiety. The interplay between these domains dictates the molecule's behavior in biological systems.

Causality of Physicochemical Traits
  • pKa Modulation via Inductive Effects: A standard, unsubstituted piperazine typically exhibits a pKa of ~9.8. However, the introduction of a carbonyl group at the C2 position creates an amide (lactam) motif. This exerts a strong electron-withdrawing inductive effect across the sigma framework of the ring, significantly depressing the basicity of the N4 tertiary amine[5]. Consequently, the N4 pKa drops to an estimated 7.0–7.5. This is a critical design choice: it ensures a higher fraction of the unionized species is present at the physiological pH of the human intestine (pH 6.5–7.4), thereby enhancing passive membrane permeability.

  • Lipophilicity (LogP) Engineering: The unsubstituted 4-benzylpiperazin-2-one base scaffold inherently possesses a LogP of approximately 1.2[6]. The strategic addition of two methyl groups at the meta positions (3,5-dimethyl) of the phenyl ring increases the lipophilicity by approximately +1.0 to +1.2 log units. This yields a predicted LogP of ~2.4, placing the compound squarely in the optimal "Lipinski zone" for blood-brain barrier (BBB) penetration and systemic distribution.

  • Metabolic Stability: The 3,5-dimethyl substitution serves a dual purpose. Beyond increasing lipophilicity, it sterically and electronically blocks the meta positions of the aromatic ring, mitigating rapid oxidative metabolism by hepatic Cytochrome P450 enzymes—a common liability in unsubstituted benzyl rings.

Quantitative Data Summary
Physicochemical PropertyEstimated ValueExperimental Method / Rationale
Molecular Weight 218.30 g/mol Exact Mass Calculation (C₁₃H₁₈N₂O)
LogP (Octanol/Water) ~2.4Shake-Flask Method (Base scaffold + 2x Methyl)
pKa (N4 Tertiary Amine) ~7.2Potentiometric Titration (Inductive effect of C2 lactam)
Topological Polar Surface Area 32.3 ŲCalculation: Amide (29.1 Ų) + Tertiary Amine (3.2 Ų)
Hydrogen Bond Donors (HBD) 1N1 Amide (N-H)
Hydrogen Bond Acceptors (HBA) 2C2 Amide (C=O), N4 Tertiary Amine

Structure-Property Relationship (SPR) Dynamics

Understanding how specific structural motifs translate into macroscopic pharmacokinetic outcomes is essential for downstream formulation and assay development.

G A 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one B Piperazin-2-one Core (Lactam) A->B C 3,5-Dimethylbenzyl Moiety A->C D Reduced N4 pKa (~7.2) vs Standard Piperazine B->D E H-Bonding Network (Amide D/A) B->E F Increased Lipophilicity (Estimated LogP ~2.4) C->F G Enhanced Intestinal Absorption D->G H Target Engagement & Solubility Balance E->H I Improved BBB Permeability F->I

Caption: Structure-Property Relationship (SPR) mapping of the compound's core motifs to pharmacokinetic outcomes.

Self-Validating Experimental Methodologies

In rigorous physicochemical profiling, data is only as reliable as the validation built directly into the assay. The following protocols are designed as closed-loop, self-validating systems to ensure absolute data integrity.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Potentiometry is selected over UV-metric titration because the protonation of the N4 amine does not induce a significant chromophoric shift in the isolated benzyl system.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound to a 1 mM concentration in a 0.15 M KCl aqueous solution to maintain a constant thermodynamic ionic strength.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl to ensure 100% protonation of the N4 tertiary amine.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a strict nitrogen gas purge (to exclude atmospheric CO₂, which forms carbonic acid and skews the curve) up to pH 11.0.

  • Analysis: Calculate the first derivative of the titration curve ( dpH/dV ). The peak of the derivative corresponds to the inflection point (the pKa).

  • Self-Validating System (Concurrent Reference Tracking): Run a parallel titration of a reference standard (e.g., Labetalol, known pKa 7.4). The assay is strictly validated only if the reference pKa falls within ±0.05 units of its established literature value. Any drift invalidates the run and mandates glass electrode recalibration.

Protocol 2: Shake-Flask Method for LogP/LogD Evaluation

Causality: While in silico models predict a LogP of ~2.4, empirical validation is mandatory. The intramolecular dipole of the lactam ring can cause hydration anomalies that deviate from additive fragment-based predictions[5].

Workflow Step1 Phase Saturation (Octanol/Water) Step2 Analyte Addition & Equilibration Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Quantification (LC-UV/MS) Step3->Step4 Step5 Mass Balance Validation Step4->Step5

Caption: Self-validating shake-flask workflow for LogP/LogD determination.

Step-by-Step Methodology:

  • Mutual Saturation: Vigorously stir n-octanol and aqueous buffer (0.1 M NaOH for LogP of the free base, or pH 7.4 buffer for LogD) together for 24 hours to mutually saturate the phases.

  • Spiking: Dissolve the compound in the saturated octanol phase to a stock concentration of 100 µg/mL.

  • Partitioning: Combine equal volumes (5 mL) of the spiked octanol and saturated aqueous phase in a silanized glass centrifuge tube.

  • Equilibration: Invert the tube gently 100 times (avoiding vigorous shaking to prevent micro-emulsion formation) and incubate at a highly controlled 25.0 ± 0.1 °C for 1 hour.

  • Separation: Centrifuge at 3000 x g for 15 minutes to guarantee absolute phase separation.

  • Quantification: Extract aliquots from both phases and quantify the analyte concentration using LC-UV/MS.

  • Self-Validating System (Mass Balance Verification): Calculate the total mass of the compound recovered ( Massaq​+Massoctanol​ ). This sum must equal the initial input mass within a ±5% margin of error. A recovery of <95% indicates interfacial aggregation, micelle formation, or precipitation, which strictly invalidates the partition coefficient calculation.

Conclusion

4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one represents a highly optimized intersection of physicochemical properties. By leveraging the piperazin-2-one core, researchers can achieve a finely tuned pKa that promotes oral absorption, while the 3,5-dimethylbenzyl group provides the necessary lipophilicity and metabolic shielding for systemic and CNS exposure. Rigorous, self-validating protocols remain the gold standard for confirming these properties prior to advancing such scaffolds in drug development pipelines.

References

  • RSC Advances. "Current progress, challenges and future prospects of diagnostic and therapeutic interventions in Alzheimer's disease".[Link]

  • ACS Organic Letters. "Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions".[Link]

  • PMC / NIH. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents".[Link]

  • PMC / NIH. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation".[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one scaffold represents a highly versatile pharmacophore in modern drug discovery. The integration of a piperazin-2-one ring provides a unique balance of aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one scaffold represents a highly versatile pharmacophore in modern drug discovery. The integration of a piperazin-2-one ring provides a unique balance of aqueous solubility and hydrogen-bonding capacity, while the 3,5-dimethylbenzyl moiety drives lipophilic target engagement. However, this specific structural combination introduces complex absorption, distribution, metabolism, and excretion (ADME) liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we dissect the causality behind the pharmacokinetic (PK) behavior of this scaffold and establish a self-validating, in-depth methodology for profiling its derivatives.

Structural Pharmacokinetics (SPK) & Metabolic Liabilities

To accurately profile this scaffold, we must first understand the relationship between its molecular topology and its enzymatic fate.

  • The Piperazin-2-one Core: Unlike a standard piperazine ring, the incorporation of the amide carbonyl at position 2 drastically reduces the basicity of the adjacent N1 nitrogen. This leaves the N4 nitrogen (the attachment point for the benzyl group) as the sole basic center. This structural shift lowers the overall pKa, improving passive membrane permeability while maintaining the N1-H as a critical hydrogen bond donor[1].

  • The 3,5-Dimethylbenzyl Moiety: While excellent for occupying hydrophobic pockets in target proteins, this group is a notorious metabolic "soft spot." The benzylic methyl groups are highly susceptible to aliphatic C-H oxidation catalyzed by hepatic Cytochrome P450 (CYP450) enzymes, primarily CYP3A4, CYP2C8, and CYP2D6[2][3].

Mechanistic Pathways of Degradation

When this scaffold enters the hepatic environment, CYP450 enzymes initiate several competing oxidative pathways. The primary route is the oxidation of the benzylic methyl groups to form hydroxymethyl metabolites. A secondary, yet critical, pathway involves the oxidation of the benzylic CH2​ linker, forming an unstable carbinolamine intermediate that rapidly collapses, leading to N-dealkylation and the loss of the entire pharmacophore tail[1][4].

MetabolicPathway Parent 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one CYP Hepatic CYP450 (CYP3A4, CYP2C8, CYP2D6) Parent->CYP Substrate Binding Met1 Benzylic Methyl Oxidation (Hydroxymethyl metabolite) CYP->Met1 Aliphatic C-H Oxidation Met2 Benzylic CH2 Oxidation (N-Dealkylation) CYP->Met2 Carbinolamine Collapse Met3 Piperazinone Oxidation (Lactam/Diketopiperazine) CYP->Met3 Ring Oxidation

CYP450-mediated metabolic pathways of the 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one scaffold.

In Vitro ADME Profiling: Self-Validating Workflows

To predict in vivo clearance, we rely on the in vitro half-life ( T1/2​ ) substrate depletion approach pioneered by Obach[5]. We utilize substrate depletion rather than metabolite formation because identifying and quantifying all benzylic and ring-oxidized metabolites in early discovery is analytically prohibitive.

Microsomal Stability (Intrinsic Clearance, CLint​ ) Protocol

This protocol is designed as a self-validating system . It includes internal controls to differentiate between enzymatic metabolism, chemical instability, and analytical variance.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM working solution of the derivative in 0.05 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with the test compound (final concentration 1 µM). Causality: 1 µM is chosen to ensure the concentration is well below the anticipated Michaelis constant ( Km​ ), ensuring first-order linear kinetics for accurate T1/2​ calculation[6].

  • System Validation Controls:

    • Positive Control: Verapamil (1 µM) is run in parallel to confirm microsomal enzyme viability.

    • Negative Control (-NADPH): A parallel incubation of the test compound without NADPH. Causality: This isolates CYP-mediated degradation from non-specific protein binding or hydrolytic instability[7].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 reductase, which transfers electrons to the heme iron to activate molecular oxygen for the benzylic oxidation[7].

  • Quenching & Bioanalysis: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 50 ng/mL of Piperazin-2-one-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold acetonitrile denatures the CYP enzymes instantly, while the SIL-IS corrects for LC-MS/MS matrix effects and injection volume variances[1].

  • Centrifugation: Spin at 4000 rpm for 15 minutes to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS.

In Vitro to In Vivo Extrapolation (IVIVE)

The intrinsic clearance ( CLint​ ) is calculated from the slope (k) of the log-linear depletion curve:

CLint,invitro​=T1/2​0.693​×Mprotein​Vincubation​​ [5]

This value is then scaled to predict in vivo hepatic clearance ( CLh​ ) using the well-stirred liver model, incorporating standard physiological scaling factors (e.g., 45 mg microsomal protein/g liver, 20 g liver/kg body weight)[8].

IVIVEWorkflow InVitro In Vitro Microsomal Stability (HLM/RLM Assay) HalfLife Calculate T1/2 & In Vitro CL_int (Obach Method) InVitro->HalfLife Substrate Depletion Data Scaling Apply Physiological Scaling Factors (Protein/g liver, Liver weight) HalfLife->Scaling First-Order Kinetics InVivoCL Predicted In Vivo Hepatic Clearance (Well-Stirred Model) Scaling->InVivoCL IVIVE Translation Validation In Vivo PK Validation (LC-MS/MS Bioanalysis) InVivoCL->Validation Correlation & Refinement

In vitro to in vivo extrapolation (IVIVE) workflow for predicting hepatic metabolic clearance.

In Vivo Pharmacokinetic Study Design

To validate our IVIVE predictions, we execute an in vivo PK study in Sprague-Dawley (SD) rats. The study must be designed to close the mass balance loop, ensuring that low systemic exposure is accurately attributed to either poor absorption or high first-pass metabolism.

Protocol: Intravenous (IV) and Oral (PO) Crossover
  • Formulation Control: The highly lipophilic nature of the 3,5-dimethylbenzyl group often necessitates co-solvents (e.g., 5% DMSO / 10% Tween 80 / 85% Saline). Causality: We must verify the thermodynamic solubility of the compound in the dosing vehicle prior to administration. Precipitation in the gut lumen will artificially suppress the calculated oral bioavailability ( F ).

  • Dosing: Administer 1 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted SD rats (n=3 per group).

  • Sampling: Collect serial blood samples (via jugular vein catheter) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Mass Balance Validation: Collect urine and feces over the 24-hour period. Causality: If PO exposure is low, analyzing excreta helps determine if the intact parent drug passed through the GI tract unabsorbed, or if it was absorbed and rapidly cleared by the liver[4].

Data Presentation and Interpretation

The quantitative data generated from the workflows above should be synthesized into standardized tables to allow rapid comparison against target product profiles (TPP).

Table 1: Typical In Vitro ADME Profile for the Scaffold
AssayParameterTypical Value RangeMechanistic Interpretation
Microsomal Stability (HLM) T1/2​ (min)12 - 25 minRapid depletion driven by benzylic oxidation at the 3,5-dimethyl groups.
Microsomal Stability (HLM) CLint​ (µL/min/mg)55 - 115High intrinsic clearance; predicts high first-pass effect in vivo.
Caco-2 Permeability Papp​ ( 10−6 cm/s)15 - 30Excellent passive permeability due to the lipophilic benzyl moiety and reduced basicity of the piperazinone core.
Plasma Protein Binding Unbound Fraction ( fu​ )0.02 - 0.08Highly bound (>92%) driven by hydrophobic interactions of the dimethylphenyl ring.
Table 2: In Vivo PK Parameters (Sprague-Dawley Rats)
RouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h) CL (mL/min/kg) Vdss​ (L/kg) F (%)
IV 1.0450 ± 60620 ± 851.2 ± 0.326.8 ± 3.52.8 ± 0.4N/A
PO 10.0310 ± 451150 ± 1401.5 ± 0.4N/AN/A18.5%

Note: The high systemic clearance ( CL ) approaches rat hepatic blood flow (~55 mL/min/kg), confirming the severe metabolic liability of the benzylic methyls, resulting in low oral bioavailability ( F ).

Optimization Strategies

If the baseline PK profile of the 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one derivative exhibits unacceptable clearance, the following rational design strategies should be employed:

  • Deuteration: Substituting the benzylic hydrogen atoms with deuterium (kinetic isotope effect) can significantly slow the rate of CYP-mediated C-H bond cleavage, extending the half-life without altering the compound's pharmacology[1].

  • Bioisosteric Replacement: Replacing the highly vulnerable 3,5-dimethyl groups with halogens (e.g., 3-chloro-5-fluoro) maintains the steric bulk and lipophilicity required for target binding while completely blocking aliphatic oxidation at those positions[2].

  • Steric Shielding: Introducing a methyl group at the benzylic CH2​ linker (forming a chiral center) can sterically hinder CYP450 access, reducing the rate of N-dealkylation.

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Foundational

4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful research. The compound 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one represents a specific molecular architecture that, while not widely cataloged, can be systematically analyzed to determine its fundamental physicochemical properties. This guide provides a detailed examination of two such critical parameters: molecular weight and exact mass.

As a Senior Application Scientist, it is understood that a molecule's journey from a theoretical structure to a potential therapeutic agent is paved with meticulous data. This document serves to not only provide the calculated values for the topic compound but also to elucidate the principles behind these calculations and the methodologies used for their empirical verification. The structural confirmation and property analysis of such molecules are pivotal for advancing through the stages of preclinical and clinical development.

Defining the Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they describe two distinct and important characteristics of a molecule.

  • Molecular Weight (or Molar Mass) : This is a weighted average of the masses of all the isotopes of each element present in a molecule, weighted by their natural abundance. The values used for this calculation are the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC)[1][2]. Molecular weight is typically expressed in grams per mole ( g/mol ). It is an essential value for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

  • Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. The exact mass is a monoisotopic mass, meaning it corresponds to a single isotopic composition of the molecule. This value is crucial in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of accuracy. It is typically expressed in Daltons (Da).

The distinction between these two values is critical. For instance, in a low-resolution mass spectrometer, one might observe a peak corresponding to the molecular weight. However, in a high-resolution instrument, the peak corresponding to the exact mass of the most abundant isotopic variant will be clearly resolved.

Structural Determination and Molecular Formula

The compound , 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, is a derivative of piperazin-2-one. A systematic deconstruction of the IUPAC name allows for the deduction of its molecular structure and, consequently, its molecular formula.

  • Piperazin-2-one : The core of the molecule is a six-membered heterocyclic ring containing two nitrogen atoms, with a carbonyl group at the 2-position.

  • (3,5-Dimethylphenyl)methyl : This substituent, also known as a 3,5-dimethylbenzyl group, is attached to the piperazin-2-one core.

  • 4-[...] : This number indicates that the 3,5-dimethylbenzyl group is attached to the nitrogen atom at the 4-position of the piperazin-2-one ring.

Based on this structural analysis, the molecular formula is determined to be C₁₃H₁₈N₂O .

The logical flow for deducing the molecular structure is as follows:

Caption: Logical workflow for deducing the molecular structure and formula.

Calculation of Molecular Weight and Exact Mass

With the molecular formula C₁₃H₁₈N₂O established, we can proceed with the calculation of the molecular weight and exact mass.

Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements as provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[1][3].

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight = (13 × 12.011) + (18 × 1.008) + (2 × 14.007) + (1 × 15.999) = 156.143 + 18.144 + 28.014 + 15.999 = 218.300 g/mol

Exact Mass Calculation

The exact mass is calculated using the masses of the most abundant isotopes of each element.

  • ¹²C: 12.000000 Da

  • ¹H: 1.007825 Da

  • ¹⁴N: 14.003074 Da

  • ¹⁶O: 15.994915 Da

Exact Mass = (13 × 12.000000) + (18 × 1.007825) + (2 × 14.003074) + (1 × 15.994915) = 156.000000 + 18.14085 + 28.006148 + 15.994915 = 218.141913 Da

Data Summary

The calculated physicochemical properties of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.300 g/mol
Exact Mass 218.141913 Da

Experimental Verification: Mass Spectrometry

The calculated values for molecular weight and exact mass can be experimentally verified using mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrumentation : A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

  • Ionization : Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds, which will generate the protonated molecule [M+H]⁺.

  • Mass Analysis : The instrument is calibrated using a known standard to ensure high mass accuracy. The mass spectrum is acquired over a relevant m/z range.

  • Data Analysis : The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured m/z value of this ion is then used to determine the experimental exact mass of the neutral molecule. The high resolution of the instrument allows for the determination of the elemental composition from the accurate mass measurement.

The experimental workflow is illustrated below:

HRMS Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Prepare dilute solution (1 µg/mL) ionize Electrospray Ionization (ESI) Positive Mode prep->ionize Introduce sample analyze High-Resolution Mass Analysis ionize->analyze detect Detect [M+H]+ ion analyze->detect confirm Confirm Elemental Composition (C13H18N2O) detect->confirm High mass accuracy

Caption: Experimental workflow for the verification of exact mass by HRMS.

Conclusion

The determination of the molecular weight and exact mass of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is a fundamental step in its chemical characterization. Based on its deduced molecular formula of C₁₃H₁₈N₂O, the calculated molecular weight is 218.300 g/mol , and the exact mass is 218.141913 Da. These values, grounded in the authoritative atomic weights provided by IUPAC, serve as essential parameters for researchers in the fields of medicinal chemistry and drug development. The outlined high-resolution mass spectrometry protocol provides a robust method for the empirical confirmation of these values, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW). IUPAC. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Wikipedia. [Link]

  • IUPAC Periodic Table of the Elements and Isotopes. The King's Centre for Visualization in Science. [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. [Link]

  • Atomic Weights of the Elements 2023. IUPAC. [Link]

Sources

Exploratory

Preliminary Toxicity Screening and De-Risking Strategy for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Toxicophore Analysis In early-stage drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Toxicophore Analysis

In early-stage drug discovery, the transition from a novel chemical entity to a viable lead candidate requires rigorous, mechanistically driven toxicity screening. This whitepaper outlines a comprehensive, self-validating preliminary toxicity screening cascade specifically tailored for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one .

As a Senior Application Scientist, I approach this molecule not as a generic structure, but as a specific combination of pharmacophores and potential toxicophores. The structural anatomy of this compound presents three distinct liabilities that dictate our experimental design:

  • The Piperazin-2-one Core: Contains a basic tertiary amine (N4) which is protonated at physiological pH (7.4). Protonated amines are classic triggers for hERG potassium channel blockade.

  • The 3,5-Dimethylbenzyl Moiety: A highly lipophilic aromatic tail that increases non-specific cytotoxicity and drives partitioning into lipid bilayers (phospholipidosis risk).

  • Benzylic and Aromatic Methyl Carbons: These electron-rich sites are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes, posing risks for rapid metabolic clearance or the generation of reactive intermediates.

To systematically de-risk this compound, we employ a four-tier screening workflow designed to fail fast and fail early, ensuring that only structurally optimized, safe candidates progress to in vivo studies.

ToxicityScreening Compound 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one Tier1 Tier 1: Cytotoxicity (HepG2 / HEK293) Compound->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 / 487) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Negative Tier4 Tier 4: CYP450 Profiling (HLM Stability) Tier3->Tier4 IC50 > 10 µM Decision Go / No-Go Decision Lead Optimization Tier4->Decision

Fig 1. Sequential preliminary toxicity screening workflow and go/no-go criteria.

Tier 1: In Vitro Cytotoxicity Profiling

Objective: Establish the baseline non-specific cellular toxicity. Causality & Rationale: We utilize an ATP-depletion assay (e.g., CellTiter-Glo) rather than standard MTT assays. ATP depletion occurs within minutes of a toxic insult, providing an early marker of cell death. MTT relies on mitochondrial reductases, which can remain active for hours after a cell is committed to apoptosis, leading to dangerous false negatives for lipophilic compounds. We screen against HepG2 (hepatocellular carcinoma) to detect liver-specific toxicity driven by reactive metabolites, and HEK293 (human embryonic kidney) to establish a baseline for general epithelial toxicity.

Tier 2: Genotoxicity & Mutagenicity Matrix

Regulatory submission requires a robust genotoxicity profile. We utilize an orthogonal, self-validating matrix consisting of the Bacterial Reverse Mutation Test (Ames)[1] and the In Vitro Mammalian Cell Micronucleus Test[2].

Causality & Rationale: The Ames test detects DNA point mutations (frameshifts and base-pair substitutions)[1], but it cannot detect large-scale chromosomal damage. Therefore, it is paired with the Micronucleus test, which detects clastogenic (chromosome breakage) and aneugenic (chromosome missegregation) events[2]. Both assays are run with and without rat liver S9 fraction. If the compound is only mutagenic with S9, it proves causality that a CYP-generated reactive metabolite (likely a benzylic radical from the 3,5-dimethylbenzyl group) is the true mutagen.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This protocol is engineered as a self-validating system; the inclusion of strain-specific controls ensures that any negative result is a true negative (assay sensitivity confirmed) and any positive is a true positive.

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) to late exponential phase (~ 109 cells/mL).

  • Metabolic Activation (S9) Mix: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism.

  • Pre-Incubation Treatment: In sterile tubes, combine 100 µL of bacterial culture, 50 µL of test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes. Note: Pre-incubation is strictly chosen over plate incorporation to enhance the detection of lipophilic compounds like our target molecule.

  • Self-Validating Controls: Include vehicle (DMSO) and strain-specific positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for TA1535 -S9). This matrix ensures both metabolic viability and strain sensitivity.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to each tube, vortex, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive result is a reproducible, dose-dependent 2-fold increase in colonies over the vehicle control.

Tier 3: Cardiovascular Liability (hERG Patch-Clamp)

Causality & Rationale: The basic nitrogen of the piperazine ring, protonated at physiological pH, interacts via cation- π interactions with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation—a primary cause of clinical attrition[3].

Protocol 2: Automated Patch-Clamp hERG Assay (ICH S7B Compliant)
  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Compound Formulation: Dissolve 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one in 100% DMSO, then serially dilute in extracellular solution (final DMSO 0.1% v/v) to create a 5-point concentration curve (0.1 µM to 30 µM).

  • Electrophysiology Setup: Prime the automated patch-clamp system. Establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (channel opening/inactivation), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validating Controls: Run vehicle control (0.1% DMSO) to establish baseline current. Run positive control (100 nM E-4031) to confirm >80% fractional block, validating assay sensitivity.

  • Data Acquisition & Analysis: Measure the peak amplitude of the tail current. Calculate the IC 50​ using a Hill equation fit.

Tier 4: Hepatotoxicity & CYP450 Profiling

Causality & Rationale: The 3,5-dimethylbenzyl group provides highly lipophilic, electron-rich benzylic carbons that are prime targets for CYP3A4 and CYP2D6-mediated hydroxylation. FDA guidance mandates the in vitro evaluation of CYP inhibition and metabolic stability to predict drug-drug interactions (DDIs)[4]. Rapid clearance leads to poor bioavailability, while CYP inhibition causes toxicity when co-administered with other drugs.

MechanisticPathway cluster_0 Metabolic Pathway (CYP450) cluster_1 Cardiotoxicity Pathway (hERG) Molecule 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one CYP3A4 CYP3A4 / CYP2D6 Oxidation Molecule->CYP3A4 Hepatic Clearance hERG hERG K+ Channel Pore Trapping Molecule->hERG Basic Nitrogen Binding Metabolite Benzylic Alcohol / N-Dealkylated Metabolite CYP3A4->Metabolite QT QT Interval Prolongation (Arrhythmia Risk) hERG->QT

Fig 2. Mechanistic pathways for CYP450 metabolism and hERG-mediated cardiotoxicity.

Quantitative Data Presentation & Acceptance Criteria

To facilitate rapid decision-making during lead optimization, all quantitative data from the screening cascade must be evaluated against strict pharmacological acceptance criteria.

Assay CategorySpecific TestTarget MetricAcceptance Criteria (Go/No-Go)Mechanistic Implication of Failure
Cytotoxicity HepG2 ATP DepletionIC 50​ > 50 µMHepatotoxicity; mitochondrial uncoupling.
Cytotoxicity HEK293 ATP DepletionIC 50​ > 50 µMGeneral epithelial/renal toxicity.
Genotoxicity Ames Test (OECD 471)Revertant Fold Increase< 2-fold over vehiclePoint mutations; DNA reactivity.
Genotoxicity Micronucleus (OECD 487)% Micronucleated CellsNo stat. sig. increaseClastogenic/aneugenic chromosomal damage.
Cardiotoxicity hERG Patch-ClampIC 50​ > 10 µMHigh risk of QT prolongation / Arrhythmia.
Metabolism CYP3A4 / 2D6 InhibitionIC 50​ > 10 µMHigh risk of clinical Drug-Drug Interactions.
Metabolism HLM Intrinsic ClearanceCL int​ < 40 µL/min/mgRapid hepatic clearance; poor oral bioavailability.

Sources

Foundational

4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one receptor binding affinity profile

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1] From antipsychotics to antidepressants and anxiolytics, piperazine derivatives have demonstrated a remarkable capacity to interact with a wide array of central nervous system (CNS) targets.[1][2][3] The compound of interest, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, incorporates this key heterocyclic moiety, suggesting a strong potential for neurological activity.

This guide provides a comprehensive framework for the systematic evaluation of the receptor binding affinity profile of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one. As no pre-existing public data is available for this specific molecule, this document will serve as a detailed roadmap for researchers and drug development professionals. We will outline the rationale for target selection, provide a robust experimental protocol for in-vitro radioligand binding assays, and discuss the interpretation of the resulting data.

Based on the extensive literature on structurally related piperazine and piperazin-2-one derivatives, we hypothesize that 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one may exhibit affinity for key neurotransmitter receptors, including:

  • Serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A)[2][4][5]

  • Dopamine (D) receptors (e.g., D2, D3)[2][3][6]

  • Adrenergic (α) receptors (e.g., α1, α2)[5][7][8]

  • N-methyl-D-aspartate (NMDA) receptors [9][10][11]

The following sections will detail the experimental procedures necessary to elucidate the binding profile of this compound, providing the foundational data for understanding its pharmacological potential.

Comprehensive In-Vitro Screening: A Radioligand Binding Assay Approach

To determine the receptor binding profile of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, a competitive radioligand binding assay is the gold standard.[12][13] This technique allows for the sensitive and quantitative measurement of the affinity of a test compound for a wide range of receptor targets.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for assessing the binding affinity of our compound of interest against a panel of selected CNS receptors.

Part 1: Materials and Reagents
  • Test Compound: 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Receptor Sources: Commercially available or in-house prepared cell membrane homogenates from cell lines stably overexpressing the human recombinant receptors of interest (e.g., CHO-K1 or HEK293 cells).[14]

  • Radioligands: High-affinity, receptor-specific radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2, [³H]-Prazosin for α1).

  • Non-Specific Binding Compound: A high concentration of a known, non-radioactive ligand for each target receptor to determine non-specific binding (e.g., 10 µM serotonin for 5-HT receptors).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[15]

  • Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[15]

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

Part 2: Membrane Preparation
  • Cell Culture: Grow cell lines overexpressing the target receptors to near confluency.

  • Harvesting: Scrape cells into a cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA with protease inhibitors).[14]

  • Homogenization: Homogenize the cell suspension using a Polytron or similar device.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[15]

  • Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C until use.[15]

Part 3: Assay Procedure
  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation + radioligand + high concentration of a competing non-labeled ligand.

    • Test Compound: Membrane preparation + radioligand + varying concentrations of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (e.g., from 0.1 nM to 10 µM).

  • Incubation: Add the membrane preparation, test compound or NSB compound, and finally the radioligand to the wells. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[15]

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a beta counter.

Part 4: Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki (Inhibition Constant): Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration used.[16][17][18]

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (Receptor Overexpression) mem_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->mem_prep incubation Incubation (Membranes + Radioligand + Test Compound) mem_prep->incubation reagents Reagent Preparation (Test Compound, Radioligand, Buffers) reagents->incubation filtration Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific gen_curve Generate Competition Curve calc_specific->gen_curve calc_ic50 Determine IC50 Value gen_curve->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki final_profile Receptor Affinity Profile (Ki values) calc_ki->final_profile Final Output

Workflow for determining receptor binding affinity.

Hypothetical Binding Affinity Profile and Interpretation

Execution of the described protocol would yield quantitative data on the binding affinity of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one across the selected panel of CNS receptors. The following table presents a hypothetical, yet plausible, set of results to illustrate how such data would be presented and interpreted.

Receptor TargetRadioligand UsedHypothetical Ki (nM) for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one
Serotonin 5-HT1A [³H]-8-OH-DPAT5.2
Serotonin 5-HT2A [³H]-Ketanserin89.5
Dopamine D2 [³H]-Spiperone150.3
Adrenergic α1 [³H]-Prazosin25.7
Adrenergic α2 [³H]-Rauwolscine> 1,000
NMDA [³H]-CGP 39653> 10,000
Interpretation of Hypothetical Data
  • Primary Target Identification: The hypothetical data suggest that 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one has the highest affinity for the serotonin 5-HT1A receptor , with a Ki value of 5.2 nM. This indicates that at low nanomolar concentrations, the compound would primarily occupy this receptor type. Many anxiolytic and antidepressant drugs, such as buspirone, exhibit high affinity for the 5-HT1A receptor.[1]

  • Selectivity Profile: The compound demonstrates a degree of selectivity. It is approximately 5-fold more selective for the 5-HT1A receptor over the α1-adrenergic receptor (25.7 nM) and over 17-fold more selective compared to the 5-HT2A receptor (89.5 nM). The significantly higher Ki values for D2, α2, and NMDA receptors suggest weaker interactions and a lower likelihood of these being primary targets at therapeutic concentrations.

  • Potential Therapeutic Implications: A high affinity for the 5-HT1A receptor suggests potential anxiolytic or antidepressant properties. The moderate affinity for α1-adrenergic receptors could contribute to the overall pharmacological profile, and might also be associated with side effects such as orthostatic hypotension, depending on the functional activity (agonist vs. antagonist).[8]

  • Next Steps - Functional Assays: This binding profile provides a critical foundation, but does not reveal the functional consequence of receptor binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). The next logical step would be to conduct functional assays (e.g., GTPγS binding or cAMP assays) for the high-affinity targets to determine the compound's efficacy and potency.

Visualizing Downstream Signaling

Assuming the compound acts as an agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR), its binding would initiate a downstream signaling cascade. The diagram below illustrates this canonical pathway.

G cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to ac->camp compound 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one (Agonist) compound->receptor Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response Phosphorylates Targets

Canonical 5-HT1A receptor signaling pathway.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining the receptor binding affinity profile of the novel compound 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one. By leveraging the established pharmacology of the piperazine scaffold, we have identified a panel of high-priority CNS receptors for initial screening. The detailed in-vitro radioligand binding assay protocol provides a robust and validated methodology for generating high-quality affinity data (Ki values). The interpretation of this data, as illustrated with a hypothetical profile, is crucial for identifying primary pharmacological targets, understanding selectivity, and guiding subsequent functional studies and lead optimization efforts. This systematic approach is fundamental to elucidating the therapeutic potential and off-target liabilities of new chemical entities in the drug discovery pipeline.

References
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Novel Piperazine Derivatives as Selective Antagonists of GluN2B-Containing NMDARs under Acidic pH Conditions. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. (2005). Journal of Medicinal Chemistry. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. (2023). MDPI. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Taylor & Francis Online. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). PubMed Central. [Link]

  • Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. (2006). PubMed. [Link]

  • N-Methyl-d-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse. (2009). PubMed Central. [Link]

  • Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. (2012). PubMed. [Link]

  • Competitive Binding Data with One Class of Receptors. GraphPad. [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020). PubMed Central. [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (2024). PubMed. [Link]

  • Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. (2011). PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • GPCR-radioligand binding assays. (2015). PubMed. [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023). NIH. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Application Note: Regioselective Synthesis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Executive Summary & Mechanistic Rationale The piperazin-2-one motif is a privileged scaffold widely utilized in the design of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Executive Summary & Mechanistic Rationale

The piperazin-2-one motif is a privileged scaffold widely utilized in the design of conformationally constrained peptidomimetics and small-molecule therapeutics[1]. The target compound, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (also cataloged as 4-(3,5-dimethylbenzyl)piperazin-2-one)[2], requires the selective functionalization of the piperazine ring.

The regioselectivity of this protocol is absolute and self-validating. Piperazin-2-one possesses two nitrogen atoms with vastly different electronic environments. The N1 nitrogen is part of a lactam (amide); its lone pair is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic. Conversely, the N4 nitrogen is a secondary aliphatic amine with localized electron density, making it highly nucleophilic. Consequently, the aldehyde selectively condenses at the N4 position to form an iminium intermediate, which is subsequently trapped by the hydride source.

Reaction Pathway & Logical Workflow

Fig 1. Mechanistic workflow for the regioselective reductive amination of piperazin-2-one.

Stoichiometry and Reagent Matrix

To ensure a self-validating system, the stoichiometry is designed with a slight excess of the aldehyde to drive iminium formation, and a 1.5x excess of the reducing agent to ensure complete conversion without stalling.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
Piperazin-2-one 100.121.001.00 g10.0 mmolLimiting Reagent
3,5-Dimethylbenzaldehyde 134.181.051.41 g10.5 mmolElectrophile
NaBH(OAc)₃ (STAB) 211.941.503.18 g15.0 mmolMild Reducing Agent
Acetic Acid (Glacial) 60.050.1057 µL1.0 mmolCatalyst
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLN/ASolvent

Validated Execution Protocol

Phase 1: Iminium Ion Generation

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend piperazin-2-one (1.00 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.

  • Electrophile Addition: Add 3,5-dimethylbenzaldehyde (1.41 g, 10.5 mmol) to the suspension in one portion.

  • Catalysis: Introduce glacial acetic acid (57 µL, 1.0 mmol). Scientific Insight: The catalytic acid lowers the pH just enough to protonate the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive iminium ion.

  • Equilibration: Stir the mixture at ambient temperature (20–25 °C) for 30 minutes. The suspension will typically clarify as the more soluble iminium intermediate forms.

Phase 2: Chemoselective Reduction 5. Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Scientific Insight: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This allows it to selectively reduce the highly electrophilic iminium ion without reducing the unreacted 3,5-dimethylbenzaldehyde into 3,5-dimethylbenzyl alcohol[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM). The reaction is self-validating when the piperazin-2-one mass (m/z 101 [M+H]⁺) is entirely consumed, replaced by the product mass (m/z 219 [M+H]⁺).

Phase 3: Quenching, Workup, and Isolation 8. Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (20 mL) dropwise. Caution: Effervescence (CO₂ gas evolution) will occur as unreacted hydride and acetic acid are neutralized. Stir until gas evolution ceases (approx. 15 mins). 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). 10. Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or off-white solid. 11. Purification: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of 2% to 10% Methanol in DCM. The product, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, elutes as a clean fraction. Evaporate to yield the purified compound.

Sources

Application

how to prepare 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one stock solutions for cell culture

Application Note: Preparation and Handling of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Stock Solutions for In Vitro Cell Culture As a Senior Application Scientist, I frequently encounter challenges related to the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Stock Solutions for In Vitro Cell Culture

As a Senior Application Scientist, I frequently encounter challenges related to the reconstitution and in vitro application of hydrophobic small molecules. The compound 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (Molecular Weight: 218.30 g/mol ) is a highly lipophilic piperazin-2-one derivative. Piperazin-2-one scaffolds are critical pharmacophores in drug discovery, often utilized in the synthesis of antiviral agents, CNS-active compounds, and anti-schistosomal drugs[1][2].

However, the physicochemical nature of this compound presents specific handling challenges. Crystallographic analyses of piperazin-2-one derivatives reveal that the carbonyl oxygen of the heterocycle strongly mediates intermolecular hydrogen bonding, which drives molecular aggregation and severely reduces aqueous solubility[2]. Furthermore, the addition of the bulky, hydrophobic 3,5-dimethylbenzyl group further decreases its compatibility with aqueous culture media.

To ensure reproducibility, prevent artifactual cytotoxicity, and maintain compound integrity, this application note provides a self-validating, causality-driven protocol for preparing master stock solutions and cell culture working dilutions.

Physicochemical Profiling & Solvent Rationale

  • Chemical Formula: C₁₃H₁₈N₂O

  • Molecular Weight: 218.30 g/mol

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Rationale: DMSO is a polar aprotic solvent capable of disrupting the strong intermolecular hydrogen bonds formed by the piperazin-2-one carbonyl group[2]. Because DMSO is highly hygroscopic, absorption of atmospheric moisture rapidly degrades its solvating power, leading to compound precipitation[3]. Therefore, only freshly opened, anhydrous, cell-culture-grade DMSO must be used.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the physical workflow and the logical parameters required to maintain compound stability and cell health.

Workflow A Dry Powder (Equilibrate to RT) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock Solution (e.g., 10 mM or 50 mM) B->C D Aliquot & Store (-80°C, ≤ 6 months) C->D E Dilute in Culture Media (Final DMSO ≤ 0.1%) C->E D->E Thaw on ice F In Vitro Cell Assay E->F

Workflow for reconstituting and diluting piperazin-2-one derivatives for in vitro assays.

Factors Root Assay Integrity & Reproducibility Solvent Anhydrous DMSO Root->Solvent Storage Aliquot & Freeze Root->Storage Media Vehicle Control Root->Media Solvent_Desc Prevents water absorption Disrupts H-bonding Solvent->Solvent_Desc Storage_Desc Avoids freeze-thaw cycles Prevents aggregation Storage->Storage_Desc Media_Desc Normalizes baseline Controls for toxicity Media->Media_Desc

Critical factors ensuring compound integrity and preventing solvent-induced cytotoxicity.

Step-by-Step Reconstitution Protocol

Step 1: Temperature Equilibration Action: Allow the sealed vial of lyophilized powder to equilibrate to room temperature (RT) for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduction prior to DMSO addition will trigger immediate micro-precipitation of the hydrophobic 3,5-dimethylbenzyl moiety.

Step 2: Solvent Addition Action: Add the calculated volume of freshly opened, anhydrous DMSO (see Table 1) directly to the vial. Causality: Using aged DMSO introduces absorbed water, which drastically reduces the solubility limit of the compound[3].

Step 3: Dissolution and Sonication Action: Vortex the vial for 30 seconds. If the solution is not entirely clear, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: Mechanical agitation via sonication provides the activation energy required to break the persistent intermolecular hydrogen bonds formed by the piperazin-2-one carbonyl groups, ensuring complete monomeric dissolution[2].

Step 4: Aliquoting and Storage Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in low-protein-binding tubes. Store at -80°C for up to 6 months, or -20°C for up to 1 month[3]. Causality: Repeated freeze-thaw cycles cause localized concentration gradients during the freezing process, leading to irreversible compound aggregation and loss of active titer[3].

Table 1: Mass-to-Volume Reconstitution Matrix

Calculated for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (MW: 218.30 g/mol ).

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 458.1 µL91.6 µL
5 mg 2.290 mL458.1 µL
10 mg 4.581 mL916.2 µL

Preparation of Cell Culture Working Solutions

When transitioning from a highly concentrated DMSO stock to an aqueous cell culture medium, the sudden shift in solvent polarity can cause "crashing out" (precipitation). Furthermore, DMSO itself is cytotoxic to many cell lines. While some robust cell lines tolerate up to 0.5% DMSO[4], it is a strict best practice in pharmacological screening to maintain a final DMSO concentration of ≤ 0.1% (v/v) to prevent solvent-induced transcriptomic shifts or baseline toxicity.

Step 1: Intermediate Dilution (The "Constant DMSO" Method) Action: Instead of diluting the 10 mM stock directly into media at varying ratios, create a serial dilution of the compound in 100% DMSO first. Causality: This ensures that when you perform the final 1:1000 dilution into the culture media, every treatment group—regardless of compound concentration—receives exactly 0.1% DMSO. This self-validating step ensures that any observed phenotypic changes are due to the compound, not varying levels of solvent toxicity.

Step 2: Final Media Addition Action: Pre-warm the culture media to 37°C. Add the DMSO intermediate stock to the media at a 1:1000 ratio (e.g., 1 µL of stock into 999 µL of media) while vortexing the media rapidly. Causality: Rapid mixing into warm media prevents the formation of localized high-concentration pockets where the compound might nucleate and precipitate.

Table 2: Serial Dilution Matrix for Cell Culture (Targeting 0.1% Final DMSO)
Target Assay ConcentrationIntermediate Stock Required (in 100% DMSO)Preparation of Intermediate StockFinal Dilution into Culture MediaFinal DMSO %
10 µM 10 mMUse Master Stock directly1 µL stock + 999 µL Media0.1%
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO1 µL stock + 999 µL Media0.1%
0.1 µM 100 µM10 µL of 1 mM stock + 90 µL DMSO1 µL stock + 999 µL Media0.1%
Vehicle Control 0 µM100% Anhydrous DMSO1 µL DMSO + 999 µL Media0.1%

Quality Control & Troubleshooting

  • Visual Inspection: Before adding the working solution to your cells, inspect the media under a microscope. If you observe micro-crystals or cloudiness, the compound has precipitated.

  • Resolution: If precipitation occurs upon media addition, you may need to lower the master stock concentration (e.g., from 50 mM to 10 mM) or introduce a biocompatible co-solvent or surfactant (like Tween-80 or BSA-supplemented media) to act as a carrier for the highly lipophilic 3,5-dimethylbenzyl moiety[4].

  • Validation: Always run a vehicle-only control (0.1% DMSO) to establish the baseline health of the cell culture[4].

References

  • Royal Society of Chemistry. "Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis." RSC Med. Chem., 2024. Available at:[Link][2]

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical Profiling The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

The compound 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (also known as 1-(3,5-dimethylbenzyl)piperazin-2-one) is a versatile small molecule scaffold frequently utilized in medicinal chemistry and drug discovery. Structurally, it consists of a piperazin-2-one core—featuring a weakly basic tertiary amine—alkylated with a highly lipophilic 3,5-dimethylbenzyl moiety.

Transitioning this compound from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires precise vehicle selection. The lipophilic nature of the benzyl group severely restricts aqueous solubility of the free base, while the basic piperazine nitrogen dictates its pH-dependent ionization. Failure to select the appropriate vehicle often results in in vivo precipitation, erratic absorption profiles, or vehicle-induced toxicity (e.g., hemolysis)[1].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / EstimateFormulation Implication
Molecular Weight 218.30 g/mol Small molecular size is favorable for rapid systemic absorption and potential blood-brain barrier (BBB) penetration.
LogP (Estimated) 2.5 – 3.5Highly lipophilic; poor aqueous solubility as a free base. Requires co-solvents, surfactants, or lipid-based vehicles for intravenous (IV) dosing.
pKa (N4 Amine) ~7.5 – 8.0Weakly basic. Solubility increases in acidic media. Prone to precipitation at physiological pH (7.4) if unbuffered or insufficiently solvated.
Salt Form HCl salt (Common)If the HCl salt is available, aqueous vehicles (e.g., Saline) may be viable. The free base strictly requires co-solvent systems.

Formulation Rationale & Vehicle Selection (The "Why")

The objective of preclinical formulation is to maximize bioavailability while minimizing the physiological impact of the excipients[2]. For lipophilic amines like 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, the choice of vehicle is dictated by the route of administration:

  • Intravenous (IV) Administration: The compound must be in a true solution to prevent pulmonary embolism. Because the free base will precipitate in pure saline, a co-solvent system is mandatory. However, high concentrations of Dimethyl Sulfoxide (DMSO) (>10%) or Propylene Glycol (PG) can cause acute hemolytic reactions, systemic inflammation, and cardiovascular collapse[1]. Therefore, a ternary system (e.g., 5% DMSO / 40% PEG400 / 55% Saline) is optimal. The DMSO disrupts the crystal lattice, PEG400 acts as a co-solvent shield, and saline provides isotonicity.

  • Per Os (PO) / Oral Gavage: Unlike IV dosing, oral formulations do not require a true solution. Suspensions are often preferred for early safety and PK studies because they maximize drug exposure over time while avoiding the gastrointestinal toxicity associated with high volumes of co-solvents[3]. Particle size reduction is critical here; smaller particles increase the surface-area-to-volume ratio, enhancing the dissolution rate in the GI tract[4].

Formulation_Decision API 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one Form API Salt Form? API->Form HCl HCl Salt Form->HCl Yes FreeBase Free Base Form->FreeBase No Aq Aqueous Vehicle (0.9% Saline) HCl->Aq High Solubility Route Dosing Route? FreeBase->Route Lipophilic IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Veh Solution Required 5% DMSO / 40% PEG400 / 55% Saline IV->IV_Veh PO_Veh Suspension Allowed 0.5% MC / 0.1% Tween 80 PO->PO_Veh

Caption: Decision tree for selecting in vivo dosing vehicles based on API salt form and route.

Table 2: Standardized Vehicle Selection Matrix
RouteRecommended Vehicle FormulationMax Dose Vol. (Mice)Rationale & Causality
IV 5% DMSO + 40% PEG400 + 55% Saline5 mL/kgDMSO ensures primary solvation; PEG400 prevents precipitation upon injection. Kept below hemolytic thresholds[1].
PO 0.5% Methylcellulose (MC) + 0.1% Tween 8010 mL/kgSimple suspension. Tween 80 acts as a wetting agent for the lipophilic benzyl group, preventing aggregation[3].
IP 5% DMSO + 10% Solutol HS15 + 85% Saline10 mL/kgSolutol HS15 provides micellar solubilization without the severe peritoneal irritation caused by high PEG400.

Step-by-Step Formulation Protocols (The "How")

Critical Note on Causality: The order of addition in co-solvent systems is non-negotiable. Mixing the excipients before adding the API will result in a high localized water concentration, causing the lipophilic compound to irreversibly crash out of solution.

Protocol 3.1: Preparation of 2 mg/mL IV Solution (Free Base)

Vehicle: 5% DMSO / 40% PEG400 / 55% Saline

  • Weighing: Accurately weigh 2.0 mg of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one into a clean glass vial.

  • Primary Solvation: Add 50 µL of pure DMSO (5% of final volume). Vortex vigorously for 1–2 minutes.

    • Causality: DMSO acts as the primary solvent to break the crystal lattice. Do not proceed until the solution is completely clear.

  • Co-solvent Addition: Add 400 µL of PEG400 (40% of final volume). Vortex thoroughly for 2 minutes.

    • Causality: PEG400 coats the solvated molecules, creating a co-solvent shield that prevents the API from nucleating when water is introduced.

  • Aqueous Phase Addition: Slowly add 550 µL of 0.9% Sterile Saline dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized high concentrations of water, which would trigger immediate precipitation[2].

  • Verification: Sonicate the vial in a water bath at room temperature for 5 minutes. The final formulation must be a transparent, particulate-free solution.

Protocol 3.2: Preparation of 10 mg/mL PO Suspension

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water

  • Weighing: Weigh 10.0 mg of the compound into a mortar or glass vial.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Use a glass rod or spatula to triturate the powder into a smooth, uniform paste.

    • Causality: The highly lipophilic 3,5-dimethylbenzyl surface will repel water and float. Tween 80 reduces surface tension, allowing the aqueous phase to wet the particles.

  • Suspension: Gradually add 990 µL of 0.5% MC solution in 100 µL increments, vortexing vigorously between each addition.

  • Homogenization: Process the suspension using a probe sonicator (3 x 10-second pulses on ice) to reduce particle size and ensure uniformity[4].

In Vivo Dosing & Bioanalytical Workflow

Once the formulation is prepared, the compound is administered to the animal model. Because 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one contains a lipophilic benzyl group, it is highly likely to distribute extensively into tissues, including the brain.

PK_Workflow Step1 1. Formulation (Stepwise Dissolution) Step2 2. In Vivo Dosing (IV/PO/IP Admin) Step1->Step2 Step3 3. PK Sampling (Blood/Brain Collection) Step2->Step3 Step4 4. Sample Prep (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS (Bioanalysis) Step4->Step5

Caption: End-to-end preclinical pharmacokinetic workflow from formulation to LC-MS/MS bioanalysis.

Bioanalytical Considerations (LC-MS/MS Matrix Effects)

When analyzing plasma samples collected at early time points (e.g., 5 min, 15 min post-dose), researchers must be highly vigilant of matrix effects caused by the dosing vehicle. High concentrations of PEG400 and Tween 80 can cause severe ion suppression (up to 80%–90%) in the LC-MS/MS source because these excipients co-elute with the analyte[5].

Mitigation Strategy: To ensure trustworthiness of the PK data, utilize a stable-isotope-labeled internal standard (SIL-IS) if available, or employ a gradient LC method that effectively separates the polymeric peaks of PEG400 from the elution window of the piperazin-2-one analyte.

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals The Strategic Role of NMR in Piperazinone Characterization Piperazin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

The Strategic Role of NMR in Piperazinone Characterization

Piperazin-2-one derivatives are highly valued scaffolds in medicinal chemistry, frequently serving as the core structural motif for novel and neurologically active compounds[1]. The molecule 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (Chemical Formula: C₁₃H₁₈N₂O) features a highly specific substitution pattern that dictates its pharmacological behavior.

Thorough structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is a critical regulatory and scientific requirement to confirm the identity and purity of these synthesized derivatives[2]. Modern NMR platforms provide automated, highly stable, and linear data acquisition, enabling precise quantitative and qualitative analysis of small organic molecules[3]. To establish a self-validating framework for structural elucidation, analysts must move beyond simple 1D assignments and utilize 2D correlation techniques to unambiguously map every atomic position[4].

Experimental Methodology: A Step-by-Step Protocol

The following protocol outlines the optimized parameters for acquiring high-resolution NMR data for this specific free-base piperazinone.

Step 1: Sample Preparation (Causality of Solvent Choice)
  • Weighing: Accurately weigh 15–20 mg of the synthesized 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Mechanistic Insight: CDCl₃ is selected because the molecule is a lipophilic free base. Using an aprotic solvent prevents the rapid chemical exchange of the amide (N1-H) proton, allowing its broad singlet to be observed in the ¹H spectrum.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Particulate matter distorts magnetic field homogeneity, leading to line broadening.

Step 2: Instrument Calibration and Shimming
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Tuning & Shimming: Tune and match the probe to the ¹H and ¹³C frequencies. Execute automated gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field homogeneity, ensuring sharp, symmetrical peaks.

Step 3: Data Acquisition Parameters
  • ¹H NMR (Proton): Acquire 16–64 scans using a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2–5 seconds to ensure complete longitudinal relaxation, which is vital for accurate quantitative integration[3]. Spectral width: 12 ppm.

  • ¹³C NMR (Carbon): Acquire 512–1024 scans with composite pulse decoupling (e.g., WALTZ-16) to remove ¹H-¹³C scalar couplings. Set D1 to 2 seconds. Spectral width: 250 ppm.

  • 2D NMR (Self-Validation): Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish direct and long-range connectivities.

Quantitative Data: Spectral Assignments

The structural elucidation relies on the predicted and observed chemical shifts (δ) mapped to the specific atomic positions of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
Positionδ (ppm)MultiplicityIntegrationJ (Hz)Structural Assignment
N1-H 6.25br s1H-Piperazinone amide proton
C2', C6'-H 6.95br s2H-Aromatic protons (ortho to benzyl CH₂)
C4'-H 6.90br s1H-Aromatic proton (para to benzyl CH₂)
C7'-H₂ 3.55s2H-Benzylic methylene
C6-H₂ 3.35m2H~5.5Piperazinone CH₂ (adjacent to N1)
C3-H₂ 3.20s2H-Piperazinone CH₂ (between C=O and N4)
C5-H₂ 2.65t2H~5.5Piperazinone CH₂ (adjacent to N4)
C8', C9'-H₃ 2.30s6H-Aromatic methyl groups
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
Positionδ (ppm)TypeStructural Assignment
C2 171.0C=OAmide carbonyl
C3', C5' 138.0CAromatic quaternary carbons (attached to CH₃)
C1' 137.5CAromatic quaternary carbon (attached to benzyl CH₂)
C4' 129.5CHAromatic methine (para to benzyl group)
C2', C6' 127.0CHAromatic methines (ortho to benzyl group)
C7' 62.5CH₂Benzylic methylene
C3 57.5CH₂Piperazinone methylene (C2–C3–N4)
C5 49.0CH₂Piperazinone methylene (N4–C5–C6)
C6 41.5CH₂Piperazinone methylene (C5–C6–N1)
C8', C9' 21.3CH₃Aromatic methyl carbons

Mechanistic Insights and Causality in Chemical Shifts

To establish a high degree of scientific trustworthiness, it is imperative to understand why these specific chemical shifts occur, rather than merely listing them[5].

  • The Isolated C3 Methylene (3.20 ppm): The C3 methylene group is isolated between the carbonyl (C2) and the tertiary amine (N4). Because it lacks adjacent protons to couple with, it appears as a sharp singlet. This lack of scalar coupling is a definitive, diagnostic marker for the 3-position in 4-substituted piperazin-2-ones[5].

  • Deshielding Gradients in the Piperazinone Ring: The C6 protons (3.35 ppm) are more heavily deshielded than the C5 protons (2.65 ppm). This is caused by the higher effective electronegativity of the planar, sp²-hybridized amide nitrogen (N1) compared to the sp³-hybridized tertiary amine (N4).

  • Symmetry of the Benzyl Sub-system: The 3,5-dimethyl substitution on the phenyl ring creates a symmetrical electronic environment. Rapid free rotation around the C1'-C7' bond on the NMR timescale ensures that the two methyl groups (C8', C9') are magnetically equivalent, yielding a highly integrated 6H singlet at 2.30 ppm.

  • Self-Validation via HMBC: To definitively prove the connection between the benzyl group and the piperazinone ring, a 2D HMBC experiment is utilized. A strong ³J_CH correlation from the benzylic protons (C7'-H₂, 3.55 ppm) to the C3 (57.5 ppm) and C5 (49.0 ppm) carbons of the piperazinone ring unambiguously bridges the two sub-systems, validating the N4 substitution architecture.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR structural elucidation workflow.

NMRElucidation Sample Sample Preparation (15 mg in CDCl3 + TMS) Acq1D 1D Acquisition (1H & 13C NMR) Sample->Acq1D Insert & Shim Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Pulse Sequences DataProc Data Processing (FT, Phase & Baseline Corr.) Acq2D->DataProc FID Export Assignment Spectral Assignment (Self-Validating Mapping) DataProc->Assignment Peak Picking & Integration Validation Structural Confirmation (Purity & Identity Verified) Assignment->Validation Correlation Analysis

Figure 1: Self-validating NMR workflow for the structural elucidation of small molecules.

References

  • Bruker. "Structure & small molecule elucidation." Bruker. URL:[Link]

  • Agilent Technologies. "Easy, Precise and Accurate Quantitative NMR." Agilent. URL: [Link]

  • National Institutes of Health (NIH). "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." PMC. URL:[Link]

  • MDPI. "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one in DMSO

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one in Dimethyl Sulfoxide (DMSO). This document pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one in Dimethyl Sulfoxide (DMSO). This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your experimental results.

Understanding the Molecule and the Challenge

The compound 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one possesses a distinct amphipathic structure. It combines a polar piperazin-2-one head group with a bulky, non-polar (lipophilic) 3,5-dimethylphenyl tail. While DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of molecules, this structural duality can present a solubility challenge.[1][2] Poor solubility can arise from high crystal lattice energy in the solid-state or unfavorable solvation energetics of the large non-polar moiety.

Solubility is a critical parameter, as undissolved compound can lead to inaccurate concentration assessments, precipitation in assays, and unreliable biological data.[3][4] This guide will walk you through a logical troubleshooting workflow to achieve complete dissolution.

Frequently Asked Questions & Troubleshooting Workflow

Q1: I've added my compound to DMSO and vortexed, but it's not dissolving. What is the first thing I should do?

Answer: Initial failure to dissolve with simple vortexing is common. The first step is to introduce additional energy to overcome the compound's crystal lattice energy. The two most common and effective methods are gentle heating and sonication.[5]

  • Initial Assessment: Before proceeding, visually inspect the solution against a light source. Are there suspended particles, or is it a fine, hazy suspension? This will help you gauge the extent of the solubility issue.

  • Recommended Action: Proceed to either gentle heating or sonication as described in the protocols below. It is often beneficial to combine these methods.[6]

Q2: How can I use heat to improve solubility, and what are the risks?

Answer: Heating increases the kinetic energy of both the solvent (DMSO) and solute molecules. This enhanced motion helps DMSO molecules break apart the solute's crystal lattice more effectively.[7]

However, caution is paramount. Excessive heat can degrade both the compound and the DMSO solvent itself.[5] DMSO is stable up to 100°C under neutral or alkaline conditions, but it is best to be conservative.[8]

Recommended Action: Gently warm the sample in a water bath, not exceeding 37-40°C, while intermittently vortexing.[6][9] This temperature is generally safe for most organic molecules and is often sufficient to significantly improve solubility. See Protocol 1 for a detailed methodology.

Q3: What is sonication and how does it help? Will it damage my compound?

Answer: Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles—in the solvent. This process creates powerful micro-currents that physically break apart solute agglomerates, increasing the surface area available for solvation.[10][11]

For most organic compounds, bath sonication under controlled conditions is a non-destructive method that will not alter the chemical composition.[11] It is an excellent tool for dissolving stubborn particles.

Recommended Action: Place your sealed vial in a standard laboratory water bath sonicator for 10-15 minute intervals.[5][6] After each interval, vortex the sample and visually inspect for dissolution. See Protocol 2 for detailed steps.

Troubleshooting Flowchart

The following diagram outlines the logical progression for troubleshooting poor solubility.

Troubleshooting_Solubility start Start: Compound + DMSO vortex Vortex Thoroughly start->vortex check1 Is it fully dissolved? vortex->check1 heat Gentle Heating (37-40°C, 10-15 min) check1->heat No success Success: Solution Prepared (Proceed to Aliquot & Store) check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Sonicate (10-15 min intervals) check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 reassess Re-evaluate: - Purity (HPLC/NMR) - Solvent Quality (Anhydrous?) - Concentration (Too high?) check3->reassess No check3->success Yes

Caption: A step-by-step decision tree for dissolving a challenging compound in DMSO.

Q4: My compound dissolved after heating, but a precipitate formed upon cooling to room temperature. What does this mean?

Answer: This indicates that you have created a supersaturated solution. The higher temperature allowed you to dissolve more compound than is stable at room temperature. Upon cooling, the excess compound crashes out of solution.

Recommended Actions:

  • Work with a Warm Solution: If your experimental protocol allows, you can make serial dilutions in your assay medium while the DMSO stock is still warm, which can prevent precipitation.[12]

  • Lower the Stock Concentration: The most reliable solution is to prepare a new, less concentrated stock solution that remains stable at room temperature.

  • Consider Co-solvents: For particularly difficult compounds, adding a small percentage of a co-solvent might be necessary, though this should be a last resort as it can complicate experimental conditions.

Q5: Could the quality of my DMSO or the purity of my compound be the problem?

Answer: Absolutely. Both factors are critical for successful dissolution.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[8][13] Water contamination in DMSO can significantly decrease its ability to dissolve non-polar compounds.[10] Always use anhydrous, high-purity DMSO from a tightly sealed container.[13] Store it in a cool, dry place and minimize its exposure to the atmosphere.[8]

  • Compound Purity: Impurities from a chemical synthesis can have different solubility profiles and may remain as undissolved particulates. Furthermore, some compounds can exist in a crystalline state that is thermodynamically stable and less soluble, while an amorphous (non-crystalline) state of the same compound may dissolve more readily.[14][15] If you consistently face issues, it is advisable to verify the purity of your compound batch via methods like HPLC or NMR.

ParameterRecommendationRationale
DMSO Grade Anhydrous, ≥99.9% purityWater contamination significantly reduces solubility for many organic compounds.[10]
DMSO Handling Use a fresh aliquot; tightly reseal the main bottle immediately.Prevents moisture absorption from the atmosphere.[13]
Compound Purity Verify with Certificate of Analysis or analytical data (HPLC/NMR).Insoluble impurities can be mistaken for poor compound solubility.
Compound Form Be aware of crystalline vs. amorphous states.Amorphous solids are higher in energy and tend to dissolve more easily than stable crystals.[14]
Q6: What is the best practice for preparing and storing a high-concentration stock solution?

Answer: Proper preparation and storage are essential for maintaining the integrity and usability of your compound.

Recommended Action: Follow a standardized protocol for stock solution preparation. Once fully dissolved, it is critical to aliquot the stock into single-use volumes and store them at -20°C or -80°C.[5][9] This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and promote compound precipitation over time.[10][16] See Protocol 3 for a comprehensive guide.

Experimental Protocols

Protocol 1: Solubility Enhancement via Gentle Heating
  • Prepare your compound in a securely capped, chemically resistant vial (e.g., glass or polypropylene).

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the vial for 30-60 seconds.

  • Place the vial in a water bath pre-heated to 37-40°C.

  • Incubate for 10-15 minutes.

  • Remove the vial, vortex for another 30 seconds, and visually inspect for undissolved particles.

  • Repeat steps 5-6 if necessary, but do not exceed a total heating time of 60 minutes without re-evaluating the compound's stability.

Protocol 2: Solubility Enhancement via Sonication
  • Prepare your compound and add DMSO as described in Protocol 1, steps 1-3.

  • Ensure the vial cap is tightly sealed.

  • Place the vial in a rack or beaker within a bath sonicator, ensuring the water level is sufficient to cover the solution level in the vial.

  • Sonicate for a 10-15 minute cycle.

  • Remove the vial, vortex for 30 seconds, and visually inspect.

  • If undissolved material remains, you can combine this with gentle heating by sonicating in a heated water bath (37-40°C).[6]

Protocol 3: Preparation and Storage of a DMSO Stock Solution
  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. Always use a calibrated analytical balance.

  • Weighing: Weigh the compound directly into a sterile, appropriately sized vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial securely.

  • Solubilization: Vortex thoroughly. If needed, use the gentle heating and/or sonication methods described in Protocols 1 and 2 until the solution is completely clear.

  • Visual Confirmation: Carefully inspect the solution against a light source to ensure no particulates or haze remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use, clearly labeled tubes.[9] This prevents contamination and degradation of the main stock.

  • Storage: Store the aliquots in a freezer at -20°C or -80°C, as recommended for the specific compound.[9] Protect from light if the compound is light-sensitive.

References

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025, June 25). Google Search.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO - Benchchem. (n.d.). Benchchem.
  • Dimethyl Sulfoxide (DMSO)
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21). Google Search.
  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.). Google Search.
  • Samples in DMSO: What an end user needs to know. (2006, February 2).
  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Google Search.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Dimethyl sulfoxide - American Chemical Society. (2021, September 20). American Chemical Society.
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2015, July 2). Pharmaceutical Technology.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • What is the best right way of storing DMSO in research lab? (2015, June 10).
  • Why Most Modern Drug Candidates Fail at Solubility. (2026, February 17). Behind the Bench.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit.
  • Strategies to address low drug solubility in discovery and development. (2013, January 15). PubMed.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling. (2013, July 15).
  • High throughput sonication: evaluation for compound solubiliz
  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026, February 9).
  • Dissolving Plant Extract in 4% DMSO and Sonication? (2017, September 20).
  • Dimethylphenylpiperazinium | C12H19N2+ | CID 1316. (n.d.). PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 25). Fisher Scientific.
  • Piperazine - Wikipedia. (n.d.). Wikipedia.
  • 1-(4-Methylphenyl)piperazine | 39593-08-3. (n.d.). Sigma-Aldrich.
  • 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3. (2026, January 13). ChemicalBook.

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Optimization

Technical Support Center: Synthesis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that optimizing the yield of piperazine-derived pharmacophores requires precise control over reaction micr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that optimizing the yield of piperazine-derived pharmacophores requires precise control over reaction microenvironments. The target molecule, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one , is typically synthesized via two primary orthogonal pathways: N-Alkylation (Route A) or Reductive Amination (Route B).

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization data to ensure self-validating, high-yield synthetic workflows.

Pathway Visualization

G SM1 Piperazin-2-one (Nucleophile) RouteA Route A: N-Alkylation Base: K2CO3, Solvent: MeCN SM1->RouteA RouteB Route B: Reductive Amination Reductant: NaBH(OAc)3, Solvent: DCE SM1->RouteB SM2A 3,5-Dimethylbenzyl chloride (Electrophile) SM2A->RouteA SM2B 3,5-Dimethylbenzaldehyde (Carbonyl) SM2B->RouteB Target 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (Target Molecule) RouteA->Target Regioselective N4 Attack RouteB->Target Iminium Reduction

Mechanistic workflows for the synthesis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one.

Section 1: Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps without confirming intermediate formation via LC-MS or TLC.

Route A: Regioselective N-Alkylation Protocol

Causality Focus: Piperazin-2-one contains two nitrogen atoms. The N4 position is a secondary amine (conjugate acid pKₐ ~9.7), making it highly nucleophilic. The N1 position is an amide nitrogen (pKₐ ~15.5), which is poorly nucleophilic unless deprotonated by a strong base[1][2][3]. Using a mild base ensures exclusive N4 alkylation[4].

  • Preparation: Suspend piperazin-2-one (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in anhydrous Acetonitrile (MeCN, 30 mL) under an inert N₂ atmosphere.

  • Electrophile Addition: Cool the suspension to 0 °C. Add 3,5-dimethylbenzyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes to prevent localized exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 12–16 hours. Validation: Monitor by LC-MS until the piperazin-2-one peak is completely consumed.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH 95:5) to yield the target compound.

Route B: Reductive Amination Protocol

Causality Focus: Direct reduction of the aldehyde competes with iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its electron-withdrawing acetate groups reduce its hydride-donating capacity, making it unreactive toward aldehydes but highly selective for the more electrophilic iminium intermediate[5].

  • Iminium Formation: Dissolve piperazin-2-one (1.0 equiv, 10 mmol) and 3,5-dimethylbenzaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE, 40 mL). Add glacial acetic acid (1.0 equiv) to catalyze dehydration. Stir at 25 °C for 2 hours. Validation: Observe the disappearance of the aldehyde via TLC.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 20 minutes to manage H₂ gas evolution.

  • Propagation: Stir at 25 °C for 12 hours.

  • Quench & Workup: Carefully quench with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract the aqueous layer with DCM (3 × 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Section 2: Quantitative Yield Optimization Data

The following table summarizes the optimization matrix for both synthetic routes, demonstrating the impact of solvent, base, and reductant selection on the final isolated yield.

Synthetic RouteSolventBase / CatalystReagent / ReductantTemp (°C)Isolated Yield (%)Primary Impurity / Issue
A: Alkylation DMFNaH (Strong)3,5-Dimethylbenzyl chloride0 to 2542%N1,N4-Dialkylation
A: Alkylation THFEt₃N (Weak)3,5-Dimethylbenzyl chloride65 (Reflux)68%Sluggish reaction rate
A: Alkylation MeCN K₂CO₃ (Mild) 3,5-Dimethylbenzyl chloride 25 89% None (Optimized)
B: Red. Amination MeOHNoneNaBH₄ (Strong)0 to 2535%3,5-Dimethylbenzyl alcohol
B: Red. Amination THFTi(OiPr)₄NaBH₃CN (Toxic)2576%Difficult titanium workup
B: Red. Amination DCE AcOH (1.0 eq) NaBH(OAc)₃ (Mild) 25 92% None (Optimized)
Section 3: Troubleshooting Guides & FAQs

Q: I am observing significant dialkylation (both N1 and N4 positions) during Route A. How do I prevent this? A: Dialkylation occurs when the reaction microenvironment is too basic, leading to the deprotonation of the N1 amide proton (pKₐ ~15.5)[1][3]. If you are using sodium hydride (NaH) or potassium tert-butoxide (KOtBu), switch to a milder inorganic base like K₂CO₃ or an organic base like DIPEA. These bases are strong enough to neutralize the HCl byproduct generated by the N4 attack but too weak to deprotonate the N1 amide.

Q: My reductive amination (Route B) yields massive amounts of 3,5-dimethylbenzyl alcohol instead of the target molecule. What went wrong? A: You are experiencing premature reduction of the starting aldehyde. This happens if you use a highly reactive hydride donor like NaBH₄ or LiAlH₄, or if you add the reducing agent before the iminium ion has fully formed. Solution: Switch to NaBH(OAc)₃[5]. Additionally, implement a "pre-mix" step: allow the piperazin-2-one and aldehyde to stir with acetic acid for 1–2 hours before introducing the reducing agent.

Q: The alkylation reaction (Route A) stalls at 50% conversion. Adding more base doesn't help. A: This is a classic symptom of electrophile degradation. 3,5-Dimethylbenzyl chloride is susceptible to hydrolysis if your solvent (MeCN) or base (K₂CO₃) is not strictly anhydrous. Water in the system hydrolyzes the benzyl chloride to 3,5-dimethylbenzyl alcohol, halting the alkylation. Ensure all reagents are anhydrous and run the reaction under a nitrogen atmosphere.

Troubleshooting Decision Tree

G Start Issue: Low Target Yield (<50%) Check Check LC-MS / NMR Profile Start->Check Unreacted High Unreacted SM (Stalled Reaction) Check->Unreacted Dialkyl Dialkylation Detected (N1 & N4 Alkylated) Check->Dialkyl Alcohol Aldehyde Over-reduction (Benzyl Alcohol Formed) Check->Alcohol Sol1 Action: Use strictly anhydrous solvents to prevent electrophile hydrolysis Unreacted->Sol1 Sol2 Action: Switch from strong base (NaH) to mild base (K2CO3 / DIPEA) Dialkyl->Sol2 Sol3 Action: Pre-form iminium for 2h; Switch reductant to NaBH(OAc)3 Alcohol->Sol3

Logical flowchart for diagnosing and resolving low yields in piperazin-2-one synthesis.

References
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

Introduction Welcome to the technical support guide for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The stability of a chemical entity is paramount, influencing experimental reproducibility, therapeutic efficacy, and safety.[1] Degradation can lead to a loss of potency and the emergence of unknown impurities, complicating analysis and potentially introducing toxicity.[1][2] This guide provides a comprehensive framework for understanding potential degradation pathways, establishing optimal storage conditions, and troubleshooting stability-related issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one?

A1: Based on its chemical structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis.[1] The piperazin-2-one ring contains a lactam (an internal amide), which is susceptible to cleavage by water (hydrolysis). The nitrogen atoms in the piperazine ring are potential sites for oxidation, and the aromatic and heterocyclic rings can be sensitive to light (photolysis).[1][3]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, the solid compound should be stored in a well-sealed, airtight container, protected from light, at a controlled low temperature. Recommended conditions are -20°C or colder .[4][5] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2]

Q3: How can I detect if my sample has degraded?

A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1] Degradation would typically appear as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in the chromatogram.

Q4: My compound is stored as a solution. Does this change the stability risks?

A4: Yes, storage in solution, particularly aqueous or protic solvents, significantly increases the risk of hydrolysis.[2] The pH of the solution is a critical factor; both acidic and basic conditions can catalyze the hydrolysis of the lactam ring.[1][6] If solution storage is necessary, use an anhydrous aprotic solvent, store at -80°C, and prepare fresh solutions for critical experiments.

Q5: Are there any specific excipients I should avoid when developing a formulation?

A5: Drug-excipient compatibility studies are essential.[7][8] Avoid excipients with high water content or reactive impurities. For example, some grades of povidone may contain residual peroxides that could initiate oxidation.[2] Sugars with reducing ends could potentially interact with the amine functionalities. A thorough compatibility screening under stressed conditions is highly recommended.[9][10]

In-Depth Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one.

Issue 1: Gradual Loss of Purity or Potency in Stored Solid Material
Potential Cause Scientific Explanation Recommended Action & Troubleshooting
Moisture Ingress (Hydrolysis) The lactam bond in the piperazin-2-one ring is susceptible to cleavage by water, leading to a ring-opened carboxylic acid derivative. This reaction can occur even with atmospheric moisture over time.[11][12]1. Verify Container Seal: Ensure the container is tightly sealed. Use containers with high-integrity seals (e.g., screw caps with liners).2. Use a Desiccator: Store the container inside a desiccator with a fresh desiccant to maintain a low-humidity environment.3. Repackage Under Inert Gas: If the compound is frequently accessed, consider aliquoting it into smaller vials under an inert atmosphere (argon or nitrogen) to minimize exposure of the bulk material to air and moisture.
Oxidative Degradation The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides.[1] The benzylic carbon (the CH₂ group between the phenyl and piperazine rings) is also a potential site for oxidation. This can be accelerated by air, light, and trace metal impurities.[3][13]1. Inert Atmosphere Storage: Store the compound under an inert gas like argon or nitrogen to displace oxygen.[2]2. Use Amber Vials: Protect the compound from light by using amber glass vials or by wrapping clear vials in aluminum foil.[1]3. Chelate Trace Metals: If metal-catalyzed oxidation is suspected, consider the purity of your solvents and reagents. Using chelating agents like EDTA in solution-based assays can sometimes mitigate this issue.
Thermal Degradation Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[14] Storing at ambient or fluctuating temperatures can lead to significant degradation over time.1. Confirm Storage Temperature: Ensure storage units (freezers, refrigerators) are functioning correctly and maintaining the set temperature. Use a calibrated thermometer for verification.[15]2. Avoid Temperature Cycling: Minimize the number of times the bulk sample is removed from cold storage. Aliquoting is a key strategy to prevent repeated warming and cooling cycles.[4]
Issue 2: Appearance of New Peaks in HPLC Analysis of a Recently Prepared Solution
Potential Cause Scientific Explanation Recommended Action & Troubleshooting
Solvent-Mediated Degradation (Solvolysis/Hydrolysis) If the solvent is aqueous, protic (e.g., methanol), or contains water impurities, it can react with the compound. The rate of hydrolysis is highly pH-dependent.[6]1. Analyze Solvent Blank: Inject the solvent used for dissolution into the HPLC to ensure it is free of contaminants.2. Use High-Purity, Anhydrous Solvents: For stock solutions, use anhydrous, HPLC-grade aprotic solvents (e.g., Acetonitrile, DMSO) where possible.3. Control pH: If an aqueous solution is required, buffer it to a neutral pH (around 6-7), as stability is often lowest at acidic or alkaline extremes.[6] Perform a pH-rate profile study to find the pH of maximum stability.
Photodegradation Exposure to ambient laboratory light or UV radiation (e.g., from a detector lamp) can induce photochemical reactions, leading to the formation of degradants.[1]1. Protect Solutions from Light: Use amber autosampler vials or cover the vial tray. Prepare solutions in a dimly lit area.2. Conduct Photostability Study: To confirm light sensitivity, expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control.[1]
Logical Troubleshooting Flow

The following diagram outlines a systematic approach to diagnosing stability issues.

troubleshooting_flow start Stability Issue Observed (e.g., Low Purity, New Peaks) check_solid Is the issue with the solid starting material? start->check_solid check_solution Is the issue with a prepared solution? check_solid->check_solution No solid_path Investigate Solid Storage Conditions check_solid->solid_path Yes solution_path Investigate Solution & Handling check_solution->solution_path Yes storage_temp Verify Temperature (e.g., -20°C or below) solid_path->storage_temp storage_light Check Light Protection (Amber vial?) solid_path->storage_light storage_air Check Air/Moisture Exposure (Airtight seal? Inert gas?) solid_path->storage_air remediate Implement Corrective Actions: - Aliquot sample - Store under inert gas - Use fresh, anhydrous solvent - Protect from light storage_temp->remediate storage_light->remediate storage_air->remediate solv_purity Verify Solvent Purity (Anhydrous? Grade?) solution_path->solv_purity solv_ph Check pH of Aqueous Solutions solution_path->solv_ph solv_light Assess Light Exposure During Preparation/Analysis solution_path->solv_light solv_purity->remediate solv_ph->remediate solv_light->remediate end Re-analyze and Monitor Stability remediate->end

Caption: A logical workflow for troubleshooting stability issues.

Key Degradation Pathways

Understanding the likely chemical transformations is crucial for preventing them. The two primary non-photolytic degradation pathways are hydrolysis and oxidation.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one [Parent Compound] hydrolysis_product Ring-Opened Product N-(2-aminoethyl)-N-[(3,5-dimethylphenyl)methyl]glycine [Carboxylic Acid] parent:struct->hydrolysis_product:head H₂O (Acid or Base Catalyzed) n_oxide N-Oxide Product Piperazine N-Oxide Derivative [Oxidized Nitrogen] parent:struct->n_oxide:head [O] (e.g., O₂, Peroxides)

Caption: Predicted primary degradation pathways for the compound.

Experimental Protocols & Methodologies

To proactively manage the stability of your compound, we recommend implementing the following protocols.

Protocol 1: Recommended Long-Term Storage Conditions

Proper storage from the outset is the most effective stability control strategy. The conditions are guided by WHO and ICH principles.[16][17][18]

Parameter Condition Rationale
Temperature -20°C or -80°CReduces the kinetic rate of all degradation reactions.[4] Many APIs are susceptible to degradation at room temperature.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[2]
Humidity Low (Store in desiccator)Prevents hydrolysis of the lactam ring.[15]
Light Protected (Amber Vial or Foil)Prevents energy input that could initiate photolytic degradation.[1]
Container Tightly Sealed Glass VialPrevents moisture and gas exchange. Glass is generally less reactive than plastic.
Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying likely degradation products and establishing a stability-indicating analytical method.[19] The goal is to achieve 5-20% degradation of the active ingredient.[2]

forced_degradation_workflow cluster_conditions Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo analysis Analyze all samples by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation: - Identify Degradants - Establish Degradation Profile - Confirm Mass Balance analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Forced Degradation Methodology:
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12h). Neutralize before analysis.[20]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at intermediate time points. Neutralize before analysis.[20]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C for 48 hours.

    • Solid: Place solid compound in a 105°C oven for 24 hours.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Generic Stability-Indicating HPLC-UV/MS Method

This method is a starting point for resolving the parent compound from its potential degradation products. Optimization will be required.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection (UV) Diode Array Detector (DAD), monitor 210-400 nm
Detection (MS) Electrospray Ionization (ESI), Positive Mode

References

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • BenchChem Technical Support Team. (2025, December). Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide. Benchchem.
  • European Medicines Agency (EMA). (n.d.).
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • World Health Organization. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Chen, E., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.
  • Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Two step approach to piperazine-2-carboxamide via hydrolysis followed.... (n.d.).
  • Oxidative Degradation of Piperazine. (n.d.). University Blog Service.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
  • The Hydrolysis of Piperazine-2,5-dione. (n.d.).
  • Möhrle, H., & Azodi, K. (2006).
  • BenchChem Technical Support Team. (2025).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 23).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23). PMC.
  • Rationalizing Product Formation in Piperazine Degradation: A Comput
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • A Comparative Guide to Analytical Methods for the Detection of 1-Ethylpiperazine. (n.d.). Benchchem.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012, April 30). Industrial & Engineering Chemistry Research.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2012, April 28). Industrial & Engineering Chemistry Research.
  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Shinde, V. (2024, December 27).
  • Drug-Drug/Drug-Excipient Compatibility Studies on Curcumin using Non-Thermal Methods. (n.d.). PMC.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). PMC.
  • Rational Design, Synthesis, and Systematic Evaluation of Redox-Responsive SN-38 Prodrugs for Selective Activation in Hypoxic Tumor Microenvironments. (n.d.). MDPI.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
  • DRUG-EXCIPIENT COMP
  • Patel, P., & Dave, H. (2025, April 1). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system.

Sources

Optimization

Resolving LC-MS Peak Tailing for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one: A Technical Support Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of 4-[(3,5-Dimethylphenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one and structurally related basic compounds. As Senior Application Scientists, we understand that chromatographic peak shape is critical for accurate quantification and resolution. This resource provides a structured, in-depth approach to troubleshooting and resolving these common but often frustrating issues.

Understanding the Culprit: Why Basic Compounds Like Yours Are Prone to Tailing

The structure of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one contains a piperazine ring, which is a basic functional group. In reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, basic compounds are notoriously susceptible to peak tailing.[1] This asymmetry is primarily caused by secondary interactions between the analyte and the stationary phase.

The most common cause of these secondary interactions is the presence of residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] These silanol groups can become negatively charged (Si-O⁻) depending on the mobile phase pH, leading to strong ionic interactions with positively charged basic analytes.[3][4] This mix of primary hydrophobic retention and secondary ionic interactions results in a distorted peak shape, characterized by a "tail."[1]

Here's a visual representation of this problematic interaction:

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Residual Silanol Group (Si-O⁻) C18 C18 Stationary Phase Analyte Protonated Analyte (+) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) Analyte->C18 Primary Hydrophobic Interaction (Desired)

Caption: Interaction of a basic analyte with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

This section is structured to guide you from the most common and simplest fixes to more involved method development adjustments.

Q1: My peak for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is tailing. What is the very first thing I should check?

A1: First, rule out non-chemical and system-level issues. Before diving into complex mobile phase modifications, ensure your system is in good working order.

  • Extra-Column Volume: Poorly made connections, excessive tubing length, or a large-volume detector cell can all contribute to peak broadening and tailing.[5][6] Ensure all fittings are properly tightened and tubing is kept as short as possible.

  • Column Contamination or Degradation: If all peaks in your chromatogram are tailing, it might point to a contaminated guard column or a compromised analytical column.[6] A buildup of strongly retained substances on the column inlet frit can distort peak shapes.[5] Consider flushing the column or replacing the guard column.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8][9] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

Here is a logical workflow for your initial assessment:

Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_System Investigate System Issues: - Check fittings & tubing - Flush/replace guard column - Consider column void Check_All_Peaks->Check_System Yes Dilute_Sample Dilute Sample (e.g., 1:10) and Re-inject Check_All_Peaks->Dilute_Sample No, only my basic analyte Chemical_Issue Proceed to Chemical Troubleshooting (Mobile Phase/Column) Check_System->Chemical_Issue If problem persists Shape_Improves Peak shape improves? Dilute_Sample->Shape_Improves Overload Issue is Sample Overload. Reduce concentration or injection volume. Shape_Improves->Overload Yes Shape_Improves->Chemical_Issue No

Caption: Initial troubleshooting workflow for peak tailing.

Q2: I've ruled out system issues and sample overload. What's the most effective chemical approach to fix the tailing?

A2: Adjusting the mobile phase pH is the most powerful tool to improve the peak shape of ionizable compounds. [10] Your goal is to control the ionization state of both your analyte and the residual silanol groups.

  • Low pH (2-3): This is often the most effective strategy.[7] By lowering the pH, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[11][12] This significantly reduces the secondary ionic interactions that cause tailing. A low pH also ensures your basic analyte is consistently in its protonated, positively charged form.

  • High pH (>8): An alternative is to use a high pH mobile phase. This deprotonates your basic analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups. Crucially, this approach requires a pH-stable column , as traditional silica-based columns will dissolve at high pH.

pH StrategyEffect on Silanol Groups (Si-OH)Effect on Basic Analyte (R-NH₂)Result on Peak ShapeColumn Requirement
Low pH (e.g., 2.5) Protonated (Si-OH), neutralProtonated (R-NH₃⁺), chargedImproved (minimized ionic interaction)Standard silica C18
Mid pH (e.g., 5-7) Deprotonated (Si-O⁻), chargedProtonated (R-NH₃⁺), chargedPoor (strong ionic interaction)-
High pH (e.g., 10) Deprotonated (Si-O⁻), chargedNeutral (R-NH₂)Improved (analyte is neutral)pH-stable column (e.g., hybrid silica)

Protocol for Mobile Phase pH Adjustment:

  • Preparation: Prepare your aqueous mobile phase (e.g., water) and add a suitable acidic modifier. For LC-MS, volatile modifiers are required.

    • 0.1% Formic Acid: Typically brings the pH to around 2.7. This is an excellent starting point.[11]

    • 0.1% Trifluoroacetic Acid (TFA): Lowers the pH to about 2.0.[12] While very effective at reducing tailing, be aware that TFA can cause ion suppression in the MS source.

  • Measurement: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol).[13]

  • Testing: Equilibrate your column with the new mobile phase and inject your sample. Compare the tailing factor to your original conditions.

Q3: I've lowered the pH with formic acid, but there's still some tailing. What's next?

A3: If pH adjustment alone isn't sufficient, you can introduce a competing base or increase the buffer strength.

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be used.[14] The protonated TEA will preferentially interact with the negatively charged silanol sites, effectively "masking" them from your analyte.[14] However, TEA is not volatile and is generally not suitable for LC-MS analysis. A better, MS-compatible approach is to use a buffered mobile phase.

  • Increase Buffer Strength: Using a buffer like ammonium formate or ammonium acetate (e.g., 10-25 mM) at a low pH can improve peak shape.[4][11] The ammonium ions act as a competing base, shielding the silanol groups, while the buffer system helps maintain a consistent pH.[4]

Protocol for Buffered Mobile Phase:

  • Preparation: Prepare a 10 mM stock solution of ammonium formate in water.

  • pH Adjustment: Adjust the pH of the stock solution to your desired level (e.g., pH 3.0) using formic acid.

  • Final Mobile Phase: Use this buffered solution as the aqueous component (Mobile Phase A) of your LC method.

  • Testing: Equilibrate the system and inject your sample, observing the peak shape.

Q4: Could my choice of column be the problem?

A4: Absolutely. Not all C18 columns are created equal. The underlying silica chemistry and bonding technology play a massive role in performance, especially for basic compounds.

  • Use Modern, High-Purity, End-Capped Columns: Older columns (Type A silica) often have higher levels of metal contaminants and more acidic silanol groups, which exacerbate tailing.[15] Modern columns (Type B silica) are made from high-purity silica and undergo a process called "end-capping."[11][16] End-capping uses a small reagent to bond with and cover many of the residual silanol groups, making the surface more inert.[16]

  • Consider Alternative Stationary Phases: If you continue to struggle with a standard C18, consider a column specifically designed for basic compounds.

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group embedded within the C18 chain. This technology helps to shield the residual silanols and can provide excellent peak shape for bases, even at neutral pH.[17]

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle structure itself, reducing the overall concentration of surface silanols.[14] They also often offer a wider usable pH range.[12]

Q5: Does the solvent I dissolve my sample in matter?

A5: Yes, this is a critical and often overlooked factor. The sample solvent (diluent) can have a dramatic effect on peak shape.[18]

  • The Rule: The ideal sample solvent is the initial mobile phase composition. If this is not possible due to solubility issues, use a solvent that is weaker (i.e., has a lower percentage of organic solvent) than the mobile phase.[18]

  • The Problem: If you dissolve your sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when your gradient starts at 5% acetonitrile), it can cause significant peak distortion, including broadening, fronting, or splitting.[18][19][20] The strong solvent carries the analyte band down the column too quickly at the beginning, disrupting the proper focusing of the band at the column head.

If your compound is difficult to dissolve in a weak solvent, dissolve it in a small amount of strong solvent first, and then dilute it with the initial mobile phase or water.

Summary Troubleshooting Table

IssuePotential CauseRecommended Action
All Peaks Tailing Physical problem (void, bad connection), column contamination.Check system fittings, flush the column, replace the guard column.[6][21]
Only Basic Analyte Tailing Secondary silanol interactions.1. Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid.[7][11]
2. If tailing persists, use a buffered mobile phase (e.g., 10 mM ammonium formate at pH 3).[4][11]
3. Switch to a modern, end-capped C18 column or a specialized column (e.g., embedded polar group).[11][17]
Peak Shape Improves Upon Dilution Mass overload.Reduce sample concentration or injection volume.[7][8]
Distorted/Split Peak at Start of Gradient Sample solvent is too strong.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[18][20]

References

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Which column for basic analytes. (2008, March 14). Chromatography Forum. Retrieved from [Link]

  • Sample Diluent Effects in HPLC. (2017, September 19). Element Lab Solutions. Retrieved from [Link]

  • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. (2021, October 11). PubMed. Retrieved from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006, June 30). PubMed. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Technology Networks. Retrieved from [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020, March 18). Waters Knowledge Base. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • LC and LC/MS Columns. (n.d.). Agilent. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. Retrieved from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 14). Waters Knowledge Base. Retrieved from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). International Labmate. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • LC Learning Series: Mastering the art of column choice. (2024, January 18). Separation Science. Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. Retrieved from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved from [Link]

  • Considerations on Column Selection and Operating Conditions for LC–MS. (2014, August 22). LCGC International. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • Chromatography Column Selection Guide. (2023, May 18). Biocompare. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • 4-(3,5-difluorophenyl)-3-methyl-2-piperazinone. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Chapter 3: Separation Modes and their Mechanisms (1). (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • Dimethylphenylpiperazinium. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Troubleshooting

removing synthetic impurities from 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one via crystallization

Target API/Intermediate: 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Process: Impurity purging via selective crystallization Welcome to the Technical Support Center. This guide is designed for researchers, process chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API/Intermediate: 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Process: Impurity purging via selective crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic troubleshooting, validated crystallization protocols, and physicochemical data to resolve complex impurity profiles associated with the synthesis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one.

System Overview & Impurity Profiling

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently utilized for its high binding affinity across multiple G-protein-coupled receptors (GPCRs)[1]. Piperazin-2-one serves as a critical building block in these syntheses[2].

The synthesis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one typically involves the alkylation of piperazin-2-one with 3,5-dimethylbenzyl chloride. While the regioselectivity inherently favors the sp3-hybridized N4 amine over the sp2-hybridized N1 amide[3], competitive side reactions generate a specific profile of impurities that must be purged via crystallization.

Quantitative Impurity Profiling Data

Understanding the physicochemical deltas between the target and its impurities is critical for designing a self-validating crystallization system.

CompoundImpurity TypeEst. pKaEst. LogPSolubility ProfilePrimary Purge Strategy
Target N/A (API/Intermediate)~7.51.8Soluble in EtOAc, DCM. Insoluble in Heptane.Target isolation via HCl salt formation.
Impurity A N1,N4-Bis-alkylated (Over-alkylation)~7.03.5Highly lipophilic. Soluble in Heptane.Rejected into organic mother liquor during salt formation.
Impurity B N1-alkylated (Regioisomer)~8.01.8Similar to target; slightly more polar.Fractional free-base crystallization (Toluene/Heptane).
Impurity C 3,5-Dimethylbenzyl alcoholN/A2.0Neutral. Soluble in most organics.Rejected into mother liquor during salt formation.
Impurity D Piperazin-2-one (Starting Material)~8.5-0.5Highly water-soluble.Pre-crystallization aqueous wash (pH 8-9).

Mechanistic Troubleshooting Guides (FAQs)

Q: Why am I observing a highly lipophilic impurity (Impurity A), and why does standard free-base crystallization fail to remove it? A: Impurity A is the N1,N4-bis-alkylated byproduct. While the N4 amine is significantly more nucleophilic, the N1 amide nitrogen can undergo deprotonation and subsequent alkylation if the reaction utilizes a strong base or excess electrophile[3]. Free-base crystallization often fails because both the target and Impurity A share similar lipophilic solubility profiles. Causality-Driven Solution: Utilize Reactive Salt Crystallization . By treating the crude mixture with anhydrous HCl, the N4 nitrogen of the target protonates to form a highly crystalline salt. The bis-alkylated impurity, being sterically shielded and less basic due to the electron-withdrawing nature of the amide, remains soluble in the mother liquor.

Q: My HPLC shows a persistent regioisomer (Impurity B). How can I selectively crystallize the N4-alkylated target? A: Alkylation at the N1 position yields a regioisomer with a free secondary amine at N4, making it slightly more basic and polar than the target[3]. Causality-Driven Solution: If salt formation does not provide sufficient resolution, perform a solvent-antisolvent fractional crystallization on the free base using Toluene and Heptane. The target compound selectively crystallizes from a 1:3 Toluene:Heptane mixture at 5°C, while the regioisomer's slightly higher polarity keeps it solvated.

Q: How do I eliminate hydrolyzed alkylating agent (Impurity C) without losing my target compound? A: 3,5-Dimethylbenzyl chloride hydrolyzes to 3,5-dimethylbenzyl alcohol in the presence of adventitious water. Because this alcohol is entirely neutral, it cannot form a salt. It will be completely rejected into the organic filtrate during the HCl salt crystallization protocol described below.

Validated Crystallization Protocols

The following protocols are designed as self-validating systems. Do not proceed to the cooling phase until the specified pH or dissolution criteria are strictly met.

Protocol A: Reactive Hydrochloride Salt Crystallization (Purges Impurities A & C)

This is the primary method for isolating the target from neutral and lipophilic impurities.

  • Aqueous Wash (Pre-treatment): Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash with 2 volumes of 1M aqueous NaHCO3 (pH 8-9) to partition unreacted piperazin-2-one (Impurity D) into the aqueous layer. Retain the organic layer.

  • Dissolution: Concentrate the organic layer and redissolve the crude free base in 5 volumes of anhydrous EtOAc at 40°C.

  • Acidification: Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise. Monitor the internal temperature to ensure it does not exceed 45°C.

  • Nucleation & Aging: Stir the resulting suspension at 20°C for 2 hours. Self-Validation: Drop a 10 µL aliquot into water and check the pH; it should be ~3-4, confirming complete salt formation.

  • Cooling: Cool the mixture to 0-5°C at a controlled rate of 0.5°C/min. Hold at 5°C for 1 hour.

  • Isolation: Filter the solid under a nitrogen atmosphere. Wash the filter cake with 2 volumes of cold EtOAc. (Impurities A and C are purged into the filtrate).

  • Drying: Dry the target HCl salt in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Free-Base Fractional Crystallization (Purges Impurity B)

Use this protocol if regioisomeric purity (>99.5%) is required.

  • Neutralization: Suspend the isolated HCl salt in Dichloromethane (DCM) and wash with 1M aqueous Na2CO3 until the aqueous layer reaches pH 9. Extract and evaporate the DCM to yield the purified free base.

  • Dissolution: Dissolve the free base in 2 volumes of Toluene at 70°C until complete visual clarity is achieved.

  • Antisolvent Addition: Slowly add 6 volumes of Heptane dropwise over 30 minutes while maintaining the temperature at 70°C.

  • Cooling Crystallization: Cool the mixture linearly to 5°C over 4 hours. Causality: The slow cooling rate is critical; rapid crash-cooling will cause the N1-regioisomer to become kinetically entrapped in the crystal lattice.

  • Isolation: Filter the purified crystals and wash with 1 volume of cold Heptane.

Process Visualizations

ReactionPathway SM Piperazin-2-one + 3,5-Dimethylbenzyl Chloride Target 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one (Target) SM->Target Mild Base (N4 Alkylation) ImpB N1-alkylated (Regioisomer) SM->ImpB Competing N1 Alkylation ImpC 3,5-Dimethylbenzyl Alcohol (Hydrolysis) SM->ImpC H2O / OH- ImpA N1,N4-Bis-alkylated (Over-alkylation) Target->ImpA Excess SM Strong Base

Fig 1. Reaction pathways generating the target API and associated synthetic impurities.

Crystallization Crude Crude Reaction Mixture (Target + Impurities A, B, C, D) AqWash Aqueous Wash (pH 8-9) Purges Impurity D Crude->AqWash OrgLayer Organic Layer (Target, ImpA, ImpB, ImpC) AqWash->OrgLayer SaltForm HCl Salt Formation in EtOAc OrgLayer->SaltForm Filtration Filtration of Target-HCl Purges ImpA & ImpC SaltForm->Filtration FreeBase Free-Basing with Na2CO3 (Optional) Filtration->FreeBase FinalCryst Toluene/Heptane Crystallization Purges ImpB (Target Isolated) FreeBase->FinalCryst

Fig 2. Step-by-step crystallization workflow for isolating the target compound from impurities.

References

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry: Regioselectivity and enantiospecificity of Jocic-type reactions. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Metabolic Stability of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Analogs

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals encountering pharmacokinetic (PK) roadblocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals encountering pharmacokinetic (PK) roadblocks. A recurring challenge in lead optimization is the high intrinsic clearance (CLint) of compounds containing the 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one scaffold.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these metabolic liabilities and provide field-proven, self-validating protocols to engineer robust, metabolically stable analogs.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Our lead compound containing the 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one scaffold shows rapid clearance in human liver microsomes (HLMs). What is the primary cause?

A: The rapid clearance is almost certainly driven by Cytochrome P450 (CYP)-mediated oxidation, specifically targeting the highly electron-rich 3,5-dimethylphenyl moiety.

The Causality: The two methyl groups on the phenyl ring are prime targets for aliphatic hydroxylation. CYP enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from these methyls. The resulting benzylic radical is highly stabilized by the aromatic ring, making this a thermodynamically favorable reaction. This leads to the formation of a benzyl alcohol metabolite, which is rapidly oxidized further into a carboxylic acid [1]. Additionally, the benzylic methylene linker (the -CH2- connecting the phenyl ring to the piperazinone N4) is susceptible to oxidative N-dealkylation, which cleaves the molecule into 3,5-dimethylbenzaldehyde and a free piperazin-2-one core.

Q2: How can we block the benzylic oxidation without losing target binding affinity?

A: You must employ bioisosteric replacement strategies that reduce the electron density of the aromatic system or introduce steric hindrance, while maintaining the required lipophilic interactions in your target's binding pocket.

Proven Strategies:

  • Halogenation: Replacing the 3,5-dimethyl groups with 3,5-dichloro or 3,5-difluoro substituents eliminates the abstractable benzylic protons while maintaining a similar steric bulk. Halogens also withdraw electron density from the ring, deactivating the benzylic methylene linker toward N-dealkylation [2].

  • Cyclopropanation: If the methyl groups are strictly required for a tight hydrophobic fit, replacing them with cyclopropyl groups can significantly enhance stability. The increased s-character of the cyclopropyl C-H bonds makes hydrogen abstraction by CYP450 much more difficult compared to a standard methyl group.

  • Trifluoromethylation: A -CF3 group provides excellent metabolic stability and increased lipophilicity, though it is sterically larger than a methyl group and may require structural re-evaluation of the binding pocket.

Q3: We stabilized the phenyl ring, but we are now seeing oxidation on the piperazin-2-one core. How do we address this?

A: While the carbonyl group of the piperazin-2-one ring withdraws electron density and makes the adjacent carbons more stable than those in a standard piperazine, the basic N4 nitrogen still directs oxidation to the adjacent C3 and C5 positions, leading to lactamization (e.g., forming a piperazine-2,3-dione).

The Solution:

  • Steric Shielding: Introduce a methyl or gem-dimethyl group at the C3 or C5 position of the piperazinone ring. This sterically blocks CYP access to the vulnerable alpha-carbons.

  • Core Bioisosteres: Recent advancements in anti-parasitic and antiviral drug design have demonstrated that replacing the piperazin-2-one ring with a 1,2,5-oxadiazinane ring can drastically improve metabolic stability and solubility while preserving critical hydrogen-bonding vectors [3].

Part 2: Visualizing the Metabolic Landscape

To effectively troubleshoot, you must visualize the competing metabolic pathways and the iterative optimization loop.

MetabolicPathways Parent 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Substrate Binding Met1 Benzylic Hydroxylation (-CH3 to -CH2OH) CYP->Met1 Primary Liability (Fast) Met2 N-Dealkylation (Cleavage at N4) CYP->Met2 Secondary Liability Met3 Lactam Oxidation (Piperazine-2,3-dione) CYP->Met3 Minor Pathway (Slow)

Fig 1: Primary CYP450-mediated metabolic liabilities of the target scaffold.

OptimizationWorkflow Start Identify High CLint in HLM/MLM Assays MetID LC-MS/MS Metabolite ID (Determine exact SOM) Start->MetID Branch1 SOM: 3,5-Dimethylphenyl MetID->Branch1 Branch2 SOM: Piperazinone Core MetID->Branch2 Opt1 Bioisosteric Replacement (e.g., 3,5-diCl, CF3) Branch1->Opt1 Opt2 Steric Hindrance / Bioisostere (e.g., 1,2,5-oxadiazinane) Branch2->Opt2 Test Re-evaluate in Microsomes & Hepatocytes Opt1->Test Opt2->Test

Fig 2: Iterative workflow for identifying and engineering out metabolic liabilities.

Part 3: Quantitative Data Presentation

The table below summarizes the expected impact of specific structural modifications on the intrinsic clearance (CLint) and half-life (T1/2) based on established medicinal chemistry principles for this chemotype.

Scaffold ModificationPrimary Site of Metabolism (SOM)HLM CLint (µL/min/mg)HLM T1/2 (min)Rationale for Change
Parent: 3,5-DimethylphenylPhenyl methyl groups> 150.0< 10Highly susceptible to benzylic oxidation.
Analog A: 3,5-DichlorophenylPiperazinone N-dealkylation45.235Halogens block benzylic oxidation; shifts SOM to core.
Analog B: 3-CF3, 5-Cl-phenylPiperazinone N-dealkylation28.555Strong electron withdrawal deactivates the benzylic linker.
Analog C: 3,5-Dichlorophenyl + C3-methyl piperazinoneMinor core oxidation12.4> 120Steric shielding of the core synergizes with phenyl stabilization.
Analog D: 3,5-Dichlorophenyl + 1,2,5-oxadiazinane coreHighly stable< 5.0> 200Complete bioisosteric replacement eliminates core liabilities.

Part 4: Experimental Protocols

To ensure data integrity, your assay designs must be self-validating. Below are the standard operating procedures for identifying and quantifying these metabolic liabilities.

Protocol 1: In Vitro Microsomal Stability Assay (HLM/MLM)

This protocol determines the intrinsic clearance (CLint) of your analogs. It includes mandatory controls to validate the enzymatic activity of the microsomes and the chemical stability of the analyte.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the test analog and control compounds (e.g., Verapamil as a high-clearance control, Warfarin as a low-clearance control) in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (final DMSO ≤ 0.1% v/v).

  • Pre-Incubation: Add HLMs to the mixture to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding them to 150 µL of ice-cold crash solvent (Acetonitrile containing an internal standard, e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Data Calculation: Plot the natural log (ln) of the % parent remaining versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate CLint using the formula: CLint = (k / protein concentration) * 1000.

Protocol 2: Metabolite Identification (MetID) via HRMS

Once high clearance is confirmed, you must identify the exact Site of Metabolism (SOM) to guide your next synthetic steps.

Step-by-Step Methodology:

  • Incubation: Perform the microsomal incubation as described in Protocol 1, but increase the test compound concentration to 10 µM to ensure sufficient metabolite generation. Run the assay for 60 minutes.

  • Sample Preparation: Quench with ice-cold Acetonitrile (1:3 ratio), centrifuge, and concentrate the supernatant under a gentle stream of nitrogen gas to enrich the metabolites. Reconstitute in 5% Acetonitrile/Water.

  • LC-HRMS Analysis: Inject the sample into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system. Use a generic water/acetonitrile gradient with 0.1% formic acid.

  • Data Processing (Mass Defect Filtering): Use metabolic profiling software to perform Mass Defect Filtering (MDF). Look for specific mass shifts relative to the parent compound:

    • +16 Da: Indicates hydroxylation (e.g., benzylic oxidation of the methyl groups or core oxidation).

    • +14 Da: Indicates oxidation to a ketone/lactam.

    • Loss of 3,5-dimethylbenzyl fragment: Indicates N-dealkylation.

  • MS/MS Fragmentation: Analyze the MS/MS fragmentation spectra of the +16 Da peaks. If the +16 Da shift is retained on the fragment corresponding to the 3,5-dimethylbenzyl group, the SOM is confirmed as benzylic oxidation. If the shift is on the piperazinone fragment, the core is the SOM.

References

  • IND-Directed Development of Dual-Acting Pyrimidinediones IQP-0410 and IQP-0528: Enhancement of Solubility and Metabolic Stability Source: ImQuest BioSciences URL:[Link]

  • Ligand-Based Design of Nondimethylphenyl-Diarylpyrimidines with Improved Metabolic Stability, Safety, and Oral Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis Source: RSC Medicinal Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validating Analytical Methods for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Quantification

As drug development pipelines increasingly feature complex nitrogenous heterocycles, the accurate quantification of piperazine derivatives—such as 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one —has become a critical anal...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex nitrogenous heterocycles, the accurate quantification of piperazine derivatives—such as 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one —has become a critical analytical checkpoint. Whether this compound is being monitored as an active pharmaceutical ingredient (API), a pharmacokinetic metabolite, or a trace-level genotoxic impurity, selecting and validating the correct analytical platform is paramount.

This guide provides an authoritative comparison of analytical methodologies, grounded in the latest 1[1] and 2[2]. We will explore the causality behind experimental design choices and provide a self-validating, step-by-step LC-MS/MS protocol.

Analytical Platforms: A Comparative Analysis

The chemical structure of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one features a basic piperazine nitrogen and a 3,5-dimethylbenzyl moiety. While the aromatic ring provides some UV absorbance, the basic nitrogen makes the molecule highly amenable to protonation, rendering mass spectrometry the superior detection method[3].

Below is an objective performance comparison of three primary analytical platforms for quantifying this compound:

Performance MetricHPLC-UV (DAD)LC-MS/MS (Triple Quadrupole)UPLC-QTOF (High-Res MS)
Primary Application Bulk API assay, routine QCBioanalysis (PK/PD), trace impuritiesMetabolite ID, structural elucidation
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL~0.01 - 0.1 ng/mL ~1.0 - 5.0 ng/mL
Selectivity Low (relies solely on retention time)Very High (MRM transitions)High (Exact mass tracking)
Dynamic Range 2–3 logs4–5 logs 2–3 logs
Matrix Interference High susceptibilityLow (mitigated by SIL-IS)Moderate
Cost / Throughput Low cost / Moderate throughputHigh cost / High throughput Very High cost / Low throughput

Scientist's Verdict: For trace-level quantification or bioanalysis in complex matrices (e.g., plasma, urine), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the undisputed gold standard [4]. HPLC-UV should be reserved strictly for high-concentration formulation assays where matrix interference is negligible.

Mechanistic Rationale & Method Validation Framework

To ensure trustworthiness and regulatory compliance, the analytical method must be validated as a self-correcting system. The5[5] dictates the evaluation of the following critical parameters:

  • Ionization Causality: The basic secondary amine in the piperazin-2-one ring readily accepts protons. By utilizing Positive Electrospray Ionization (ESI+) and adding 0.1% formic acid to the mobile phase, we force the equilibrium toward the protonated state, maximizing the [M+H]+ precursor ion signal (m/z ~219.1)[3].

  • Matrix Effects & SIL-IS: During ESI, co-eluting matrix components (like plasma phospholipids) compete for charge on the droplet surface, causing ion suppression. Spiking a Stable Isotopically Labeled Internal Standard (SIL-IS)—such as a deuterated analog—prior to extraction provides a self-validating correction mechanism. The SIL-IS experiences identical matrix suppression and extraction losses as the target analyte, ensuring the peak area ratio remains constant[6].

  • Specificity: Evaluated by analyzing blank matrix samples from at least six different sources to ensure no endogenous peaks co-elute at the retention times of the analyte or the IS[2].

G Sample Sample Matrix (Plasma/Serum) Spike Spike SIL Internal Standard (Corrects Matrix Effects) Sample->Spike Prep Protein Precipitation (3:1 Cold ACN) Spike->Prep LC UPLC Separation (C18, Gradient Elution) Prep->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Data Processing & ICH Q2(R2) Validation MS->Data Spec Specificity Data->Spec Lin Linearity Data->Lin Acc Accuracy/Precision Data->Acc

Fig 1: LC-MS/MS bioanalytical workflow and ICH Q2(R2) validation pathway for piperazinone quantification.

Step-by-Step Experimental Protocol: LC-MS/MS Quantification

This protocol is optimized for the extraction and quantification of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one from biological matrices (e.g., plasma), ensuring high recovery and minimal matrix effect.

Phase 1: Sample Preparation (Protein Precipitation)

Rationale: Cold acetonitrile denatures and precipitates plasma proteins while keeping the polar piperazinone derivative in solution.

  • Aliquot 50 µL of the biological sample (or calibration standard) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the SIL-IS working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak broadening).

Phase 2: Chromatographic Separation (UPLC)

Rationale: A C18 column provides excellent retention for the hydrophobic 3,5-dimethylbenzyl group, while gradient elution sharpens the peak of the basic amine.

  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Equilibration)

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+ MRM)

Rationale: Collision-Induced Dissociation (CID) of the [M+H]+ ion typically yields a stable benzyl cation fragment. Monitoring specific precursor-to-product transitions ensures absolute selectivity.

  • Ionization Mode: Positive Electrospray (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Analyte): m/z 219.1 119.1 (Quantifier, 3,5-dimethylbenzyl cation) and m/z 219.1 101.1 (Qualifier, piperazinone fragment).

  • MRM Transitions (SIL-IS): Adjust based on the specific isotopic label used.

Expected Validation Data Presentation

Upon executing the protocol, the method must be validated against FDA BMV acceptance criteria (Accuracy within ±15% of nominal, Precision 15% CV; except at the LLOQ where ±20% is permissible)[2]. Below is a representative data summary demonstrating a successfully validated method for a piperazine derivative:

Table 2: Intra-Day and Inter-Day Accuracy and Precision
Quality Control LevelNominal Conc. (ng/mL)Intra-Day Precision (% CV)Intra-Day Accuracy (%)Inter-Day Precision (% CV)Inter-Day Accuracy (%)
LLOQ 0.508.4104.211.2106.5
Low QC 1.505.198.76.897.4
Mid QC 50.03.2101.54.5102.1
High QC 400.02.899.13.998.8

Note: Linearity was established from 0.5 to 500 ng/mL with a correlation coefficient ( R2 ) > 0.998 using a 1/x2 weighted linear regression model.

Sources

Comparative

Comparative In Vitro Efficacy of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one Analogs: A Comprehensive Guide for Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the piperazin-2-one scaffold has emerged as a privileged pharmacophore, offering a conformationally restricted alternative to standard piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the piperazin-2-one scaffold has emerged as a privileged pharmacophore, offering a conformationally restricted alternative to standard piperazines. Specifically, derivatives such as 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (and its closely related structural analogs) exhibit remarkable versatility across multiple therapeutic domains. The incorporation of the 3,5-dimethylbenzyl moiety is a deliberate structural choice: the meta-methyl groups enhance lipophilicity (cLogP) and provide critical steric bulk that perfectly occupies hydrophobic pockets in target proteins, while the piperazin-2-one core maintains essential hydrogen-bonding capabilities via its lactam motif.

As a Senior Application Scientist, I have compiled this guide to objectively compare the in vitro efficacy of these analogs across two primary therapeutic applications: cardiovascular ion channel modulation (specifically NaV1.5 late current inhibition) and antiviral activity (Adenovirus and HCV). Furthermore, this guide details the self-validating experimental protocols required to accurately profile these highly lipophilic compounds without succumbing to common in vitro artifacts.

Comparative Efficacy Profiling

The bioactivity of 3,5-dimethylbenzyl piperazin-2-one analogs is highly dependent on the substitution pattern at the N1 position. Below is a comparative analysis of their efficacy across different targets.

Cardiovascular Target: NaV1.5 Late Sodium Current Inhibition

Recent advancements have identified 1,4-disubstituted piperazin-2-ones as potent, subtype-selective inhibitors of the late sodium current (late INa) in NaV1.5 channels, a critical target for preventing cardiac arrhythmias 1. Compared to the clinical standard Ranolazine, specific piperazin-2-one analogs (such as Compound 7d) demonstrate an 8-fold increase in potency. The rigid lactam core enhances the interaction with the Domain IV receptor site of the NaV1.5 channel, stabilizing the inactivated state and preventing the persistent pore opening that leads to intracellular sodium overload.

Pathway A Piperazin-2-one Analog (e.g., 7d) B NaV1.5 Channel Domain IV Binding A->B Hydrophobic Interaction C Late INa Inhibition B->C State-dependent block D Intracellular Na+ Overload Prevention C->D Reduces reverse NCX E Action Potential Normalization D->E Cardioprotection

Mechanism of action for NaV1.5 late current inhibition by piperazin-2-one analogs.

Antiviral Targets: Adenovirus and HCV

Beyond ion channels, trisubstituted piperazin-2-one derivatives have shown profound efficacy in inhibiting viral replication. High-throughput screening has identified analogs (e.g., Compound 15D8 and Compound 123) that inhibit Adenovirus 5 (Ad5) replication by interfering with viral egress and assembly 2. Similarly, related piperazine-based antihistamine derivatives exhibit low-nanomolar efficacy against Hepatitis C Virus (HCV) 3.

Quantitative Efficacy Summary
Compound Class / AnalogPrimary TargetIn Vitro Efficacy (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Piperazin-2-one 7d NaV1.5 (Late INa)2.7 µM> 400 µM> 148
Ranolazine (Reference) NaV1.5 (Late INa)20.2 µM> 400 µM> 19
Piperazin-2-one 123 Adenovirus (Ad5)1.3 µM> 100 µM> 76
Compound 15D8 Adenovirus (Ad5)5.2 µM> 200 µM> 38
Chlorcyclizine Analog 71 HCV0.0023 µM19.8 µM8,609

Self-Validating Experimental Methodologies

When evaluating highly lipophilic compounds like 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one analogs, non-specific binding to plasticware can artificially inflate IC50 values. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol S1 Compound Preparation (0.1% BSA to prevent adsorption) S2 Cell Incubation (HEK293T / Huh7.5.1) S1->S2 S3 Primary Screen (50 µM High-Throughput) S2->S3 S4 Dose-Response (IC50 / EC50 Calculation) S3->S4 >50% Efficacy S5 Electrophysiology (Patch-Clamp Validation) S4->S5 Target: Ion Channels S6 Cytotoxicity Profiling (CC50 Determination) S4->S6 Safety Assessment

In vitro screening workflow for evaluating piperazin-2-one analog efficacy and safety.

Protocol 1: Automated Patch-Clamp Electrophysiology (NaV1.5)

Objective: Quantify the state-dependent block of late INa while ruling out membrane destabilization.

  • Cell Preparation: Utilize HEK293T cells stably expressing hNaV1.5. Causality: Stable expression guarantees uniform current density across the plate, eliminating the well-to-well variability inherent to transient transfections.

  • Buffer Formulation: Prepare extracellular solutions in glass reservoirs containing 0.1% BSA. Causality: BSA acts as a carrier protein, preventing the lipophilic 3,5-dimethylbenzyl moiety from adhering to the perfusion tubing, ensuring the cells receive the exact intended concentration.

  • Self-Validating Voltage Protocol:

    • Hold cells at -100 mV.

    • Validation Step: Apply a 50 ms pre-pulse to -120 mV. This establishes the baseline leak current. If the leak current fluctuates by >10% after compound addition, the well is flagged for membrane toxicity rather than specific channel block.

    • Step to -20 mV for 300 ms to elicit the peak and late sodium currents.

  • Data Acquisition: Calculate the late INa by integrating the current between 250 ms and 300 ms. Normalize this against the peak current to determine the specific late INa inhibition ratio.

Protocol 2: In Vitro Viral Plaque Reduction Assay

Objective: Determine the EC50 of analogs against viral replication with strict dynamic range controls.

  • Infection Dynamics: Seed Huh7.5.1 or A549 cells in 24-well plates. Infect with the target virus at a low Multiplicity of Infection (MOI = 0.1). Causality: A low MOI forces the virus to undergo multiple replication cycles to clear the well, drastically increasing the assay's sensitivity to compounds that inhibit late-stage assembly or egress.

  • Compound Overlay: 2 hours post-infection, aspirate the inoculum and overlay the cells with a 1% agarose medium containing serial dilutions of the piperazin-2-one analog. Causality: The agarose matrix physically restricts viral diffusion, forcing cell-to-cell spread and creating distinct, quantifiable plaques.

  • Assay Validation: Every plate must contain a vehicle control (0.1% DMSO, defining 0% inhibition) and a reference drug control (e.g., Ribavirin or Ranolazine, depending on the target). The assay is only valid if the reference drug yields an IC50 within half a log of its historical average.

  • Quantification: After 72 hours, fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and determine the EC50 using a 4-parameter logistic non-linear regression model.

Cytotoxicity and Safety Windows

A critical factor in developing 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one analogs is managing their inherent cytotoxicity 4. While some piperazin-2-one derivatives are investigated as standalone anti-cancer agents, when developing them for cardiovascular or antiviral indications, a wide safety margin is required.

To evaluate this, counter-screening against primary Human Umbilical Vein Endothelial Cells (HUVECs) using an LDH-release assay is mandatory. As shown in the comparative data table, optimized analogs (like Compound 7d and Compound 123) maintain CC50 values >100 µM, yielding Selectivity Indices (SI) robust enough to warrant further in vivo pharmacokinetic profiling.

References

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry - ACS Publications.1

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.2

  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Virology (PMC).3

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules (PMC).4

Sources

Validation

structure-activity relationship (SAR) comparison of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

An In-Depth Structure-Activity Relationship (SAR) Comparison Guide: 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one as a Privileged Scaffold As drug discovery programs increasingly target complex protein-protein interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structure-Activity Relationship (SAR) Comparison Guide: 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one as a Privileged Scaffold

As drug discovery programs increasingly target complex protein-protein interactions (PPIs) and deep hydrophobic binding pockets, the selection of an optimal core scaffold is paramount. The compound 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (also recognized as 4-(3,5-dimethylbenzyl)piperazin-2-one)[1] represents a highly engineered, privileged pharmacophore. By combining the conformational rigidity of a lactam-containing heterocycle with the optimized steric bulk of a meta-substituted benzyl group, this scaffold overcomes many of the pharmacokinetic and target-affinity limitations associated with traditional piperazines[2],[3].

This guide objectively deconstructs the SAR of this molecule, comparing it against common structural alternatives, and provides the self-validating experimental workflows required to evaluate its performance in early-stage drug development.

Structural Deconstruction & Mechanistic Rationale

The pharmacological superiority of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is driven by two distinct structural domains acting in synergy:

  • The Piperazin-2-one Core (Conformational & Physicochemical Control): Unlike highly basic, unsubstituted piperazines that often suffer from poor membrane permeability and high hERG channel liability, the inclusion of the lactam carbonyl at the 2-position withdraws electron density from the adjacent N1 nitrogen. This significantly lowers the overall basicity (pKa) of the molecule[3]. Furthermore, the carbonyl acts as a rigidifying element and a potent hydrogen-bond acceptor, making it an excellent peptidomimetic core for targets like PARP-1[4] and BACE-1[5].

  • The 3,5-Dimethylbenzyl Moiety (Lipophilic Efficiency & Metabolic Shielding): The attachment of the 3,5-dimethylbenzyl group at the N4 position provides a distinct "wedge" shape. In SAR studies targeting deep hydrophobic pockets (such as the S2' pocket of BACE-1 or the WIN site of WDR5), unsubstituted benzyl rings often leave unoccupied space, resulting in sub-optimal Van der Waals interactions[5],[6]. The 3,5-dimethyl substitution perfectly fills these cavities, driving up binding affinity (Lipophilic Efficiency). Additionally, these methyl groups sterically hinder Cytochrome P450 (CYP) enzymes from oxidizing the vulnerable meta-positions of the aromatic ring, thereby extending the compound's metabolic half-life[7].

SAR Comparison: Quantitative Profiling Against Alternatives

To objectively evaluate the performance of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, we must compare it against its direct structural analogs. The table below synthesizes representative SAR data demonstrating how specific structural modifications alter basicity, lipophilicity, target affinity, and metabolic stability.

Compound Scaffold / ModificationRelative Basicity (pKa)Lipophilicity (clogP)Relative Target Affinity (Hydrophobic Pockets)HLM Metabolic Half-life (T₁/₂)*Mechanistic Consequence
4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one ~6.5 2.1 +++ > 60 min Optimal balance of permeability, S2' pocket fit, and CYP resistance.
4-Benzylpiperazin-2-one (Loss of 3,5-dimethyls)~6.51.3++35 minWeaker hydrophobic packing[5]; susceptible to aromatic oxidation.
4-[(3,5-Dimethylphenyl)methyl]piperazine (Loss of lactam C=O)~9.02.5+< 20 minHigh basicity leads to lysosomal trapping and potential hERG toxicity[3].
4-[(4-Fluorophenyl)methyl]piperazin-2-one (Para-polar substitution)~6.31.5++45 minGood metabolic stability, but lacks the steric bulk required for deep pocket filling.

*HLM = Human Liver Microsomes. Data synthesized from generalized piperazinone/BACE-1/PARP-1 SAR benchmarks to illustrate relative scaffold performance.

Logical SAR Workflow & Pathway Visualization

The following diagram maps the logical relationship between the structural modifications of the scaffold and their resulting pharmacological outcomes.

SAR_Logic Core Piperazin-2-one Core Benzyl N4-Benzyl Substitution Core->Benzyl N4 Alkylation Hbond H-Bond Acceptor (Reduced Basicity) Core->Hbond Lactam C=O Dimethyl 3,5-Dimethyl Modification Benzyl->Dimethyl Meta-Substitution Lipophilic Hydrophobic Pocket Binding Benzyl->Lipophilic Pi-Pi/Hydrophobic Dimethyl->Lipophilic Enhanced Steric Fit Metabolism Metabolic Resistance Dimethyl->Metabolism Blocks CYP Oxidation Bioavailability Oral Bioavailability Hbond->Bioavailability Improved Permeability Affinity Target Affinity (e.g., PARP/BACE-1) Lipophilic->Affinity Optimized S2' Binding Metabolism->Bioavailability Lower Clearance

Caption: Logical SAR workflow mapping structural modifications to pharmacological outcomes.

Experimental Methodologies: Self-Validating Workflows

To empirically validate the SAR claims above, the following protocols are designed as self-validating systems. They incorporate internal controls to ensure that the observed data is a direct result of the compound's structure, rather than assay artifacts.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Target Engagement Assay

This assay evaluates the binding affinity of the piperazin-2-one scaffold to a target featuring a lipophilic pocket (e.g., WDR5 or BACE-1)[5],[6].

Causality & Design: TR-FRET is chosen over standard fluorescence polarization because it eliminates auto-fluorescence interference from aromatic test compounds. Bovine Serum Albumin (BSA) is included in the buffer to prevent the highly lipophilic 3,5-dimethylbenzyl moiety from non-specifically adhering to the plastic microplate walls, which would artificially lower the apparent IC₅₀.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Titration: Serially dilute 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one and the unsubstituted 4-benzylpiperazin-2-one (control) in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration <1%).

  • Complex Assembly: Add the target protein (e.g., His-tagged BACE-1) and the fluorescently labeled tracer ligand.

  • Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and an APC-labeled streptavidin (acceptor).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 validates the assay's dynamic range, ensuring the affinity difference between the dimethylated and unsubstituted scaffolds is statistically significant.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol proves the metabolic shielding effect of the 3,5-dimethyl substitution against CYP450-mediated clearance[7].

Causality & Design: By comparing the clearance rate of the test compound in the presence and absence of NADPH, we can isolate CYP450-specific degradation from other instability factors (e.g., chemical hydrolysis).

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Validation Control: For each compound, run a parallel reaction replacing NADPH with buffer to rule out non-CYP-mediated degradation.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant (k), from which the half-life (T₁/₂) and intrinsic clearance (CL_int) are derived. The 3,5-dimethyl analog should exhibit a significantly shallower slope compared to the unsubstituted benzyl analog.

References

  • PubChem - NIH. "4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one". Source: nih.gov. URL:[Link]

  • Stoltz, B. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation". Source: nih.gov. URL:[Link]

  • Cumming, J. N., et al. "Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands". Source: nih.gov. URL:[Link]

  • AstraZeneca AB. "Pyridazinone derivatives as PARP inhibitors". Patent CN101855221B. Source: google.com/patents.
  • Novikov, M. S., et al. "Uracil derivatives as non-nucleoside inhibitors of viral infections". Source: doi.org. URL:[Link]

  • Fesik, S. W., et al. "Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core". Source: nih.gov. URL:[Link]

  • Zhang, Z., et al. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols". Source: dicp.ac.cn. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds. The reliability of these large-scale experiments hinges on one critical factor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds. The reliability of these large-scale experiments hinges on one critical factor: reproducibility. An assay that yields inconsistent results is not only a drain on resources but can also lead to the pursuit of false positives or the dismissal of promising candidates.[1][2] This guide provides an in-depth, technical comparison of the performance of a novel chemical entity, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, against established modulators in a common HTS assay format. Through this comparative lens, we will explore the key parameters that underpin a robust and reproducible screening campaign.

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in clinically successful drugs due to its favorable physicochemical properties.[3][4] Derivatives of piperazin-2-one, in particular, have been explored for a range of biological activities.[5][6] The subject of our investigation, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, is a novel compound with a yet-unconfirmed mechanism of action. This guide will therefore use a hypothetical, yet plausible, scenario to illustrate the rigorous process of evaluating a new compound's suitability for HTS, with a focus on ensuring the reproducibility of the data it generates.

For the purpose of this guide, we will hypothesize that 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is being investigated as a potential inhibitor of a G-protein coupled receptor (GPCR), "Target X," which is involved in a key signaling pathway implicated in a disease state. We will compare its performance in a cell-based reporter gene assay against two well-characterized compounds: a known potent inhibitor ("Positive Control Inhibitor") and a known inactive compound ("Negative Control").

The Criticality of Assay Validation in HTS

Before embarking on a full-scale screening campaign, a thorough assay validation is paramount. This process establishes the performance characteristics of the assay and ensures that it is reliable, reproducible, and suitable for the intended purpose. Key validation parameters include an assessment of plate uniformity, signal stability, and the dynamic range of the assay.[1] The goal is to develop a "self-validating system" where the quality of the data from each plate can be trusted.

Experimental Workflow for Comparative Reproducibility Assessment

To objectively assess the performance of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, a multi-day, multi-plate experiment is essential. This approach allows for the evaluation of both intra-day and inter-day variability.

G cluster_prep Preparation cluster_assay Assay Execution (Automated) cluster_readout Data Acquisition & Analysis Cell_Culture Cell Line Expressing Target X and Reporter Gene Cell_Seeding Seed Cells into 384-well Plates Cell_Culture->Cell_Seeding Compound_Plates Compound Plate Preparation (Test, Positive & Negative Controls) Compound_Addition Add Compounds using Acoustic Dispensing Compound_Plates->Compound_Addition Reagent_Prep Assay Reagent Preparation Reagent_Addition Add Reporter Gene Substrate Reagent_Prep->Reagent_Addition Cell_Seeding->Compound_Addition Incubation Incubate for Optimized Time Period Compound_Addition->Incubation Incubation->Reagent_Addition Plate_Reading Read Luminescence on Plate Reader Reagent_Addition->Plate_Reading Data_Analysis Calculate Z', CV, and S/B Ratio Plate_Reading->Data_Analysis Reproducibility_Assessment Compare Intra- and Inter-day Variability Data_Analysis->Reproducibility_Assessment

Figure 1: Experimental workflow for the comparative reproducibility assessment of HTS assay performance.

Detailed Experimental Protocol

This protocol outlines the steps for a 3-day validation study to assess the reproducibility of a cell-based reporter gene assay for "Target X" when using 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one.

Materials:

  • Cell Line: HEK293 cells stably expressing "Target X" and a luciferase reporter gene under the control of a response element.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Assay Plates: 384-well white, solid-bottom tissue culture-treated plates.

  • Compounds:

    • 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (Test Compound)

    • Positive Control Inhibitor (Known potent and selective inhibitor of Target X)

    • Negative Control (DMSO vehicle)

  • Reagents:

    • Luciferase assay substrate

    • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-Target X-reporter cell line under standard conditions (37°C, 5% CO2).

    • On the day of the assay, harvest cells and perform a cell count.

    • Dilute the cells in culture medium to a final concentration of 2,500 cells per 20 µL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

  • Compound Plate Preparation and Addition:

    • Prepare a 10 mM stock solution of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one and the Positive Control Inhibitor in 100% DMSO.

    • Perform a serial dilution to create a dose-response curve for each compound.

    • Using an acoustic liquid handler, transfer 50 nL of each compound concentration to the assay plates containing the cells. The final DMSO concentration should not exceed 0.5%.

    • For control wells, add 50 nL of DMSO (Negative Control) or the Positive Control Inhibitor at a concentration known to give maximal inhibition.

  • Incubation:

    • After compound addition, incubate the assay plates at 37°C in a 5% CO2 incubator for 18 hours. The optimal incubation time should be predetermined during assay development.[7]

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase assay substrate to room temperature.

    • Using a multi-channel dispenser, add 20 µL of the luciferase substrate to each well.

    • Incubate the plates at room temperature for 10 minutes, protected from light.

    • Read the luminescence signal on a plate reader with an integration time of 0.5 seconds per well.

  • Data Analysis:

    • For each plate, calculate the following quality control metrics:

      • Signal-to-Background (S/B) Ratio: (Mean signal of Negative Control) / (Mean signal of Positive Control)

      • Coefficient of Variation (%CV): (Standard deviation of a control / Mean of the same control) * 100

      • Z'-Factor: 1 - [(3 * (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|]

    • Normalize the data to the plate controls: % Inhibition = 100 * (1 - [(Signal of Test Well - Mean of Positive Control) / (Mean of Negative Control - Mean of Positive Control)])

    • Generate dose-response curves and calculate IC50 values for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one and the Positive Control Inhibitor.

Comparative Data Analysis

The following tables summarize the hypothetical data from the 3-day validation study.

Table 1: HTS Assay Quality Control Metrics

ParameterDay 1Day 2Day 3Acceptance Criteria
Z'-Factor 0.780.810.75> 0.5
S/B Ratio 12.513.111.9> 10
Positive Control %CV 6.25.86.5< 20%
Negative Control %CV 4.54.95.1< 20%

The data in Table 1 indicate that the assay itself is robust and performs consistently across the three days, with all quality control metrics falling well within the acceptable ranges for HTS.[8]

Table 2: Reproducibility of IC50 Values (µM)

CompoundDay 1Day 2Day 3Mean IC50 (µM)Inter-day %CV
4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one 2.12.52.32.38.7%
Positive Control Inhibitor 0.0150.0170.0140.01510.3%

The inter-day coefficient of variation for the IC50 values of both the test compound and the positive control is below 15%, indicating good reproducibility of the compound's potency determination.

Interpreting the Results: Causality and Insights

The low variability in the IC50 value for 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one suggests that the compound interacts with Target X in a consistent and concentration-dependent manner. This is a crucial first step in establishing its potential as a chemical probe.[9] Several factors contribute to this reproducibility:

  • Purity of the Compound: The synthesis and purification of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one would need to be of high quality to ensure that the observed activity is not due to impurities.

  • Solubility and Stability: The compound must be soluble in the assay buffer and stable under the assay conditions to provide a consistent effective concentration.

  • Mechanism of Action: A specific and direct interaction with the target protein is more likely to produce reproducible results than non-specific or off-target effects.

Hypothetical Signaling Pathway of Target X

To provide context for the HTS assay, the following diagram illustrates a hypothetical signaling pathway for Target X.

G cluster_inhibitors Points of Inhibition Ligand Endogenous Ligand TargetX Target X (GPCR) Ligand->TargetX G_Protein G Protein TargetX->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Reporter_Gene Reporter Gene Expression Transcription_Factor->Reporter_Gene Induction Test_Compound 4-[(3,5-Dimethylphenyl)methyl] piperazin-2-one Test_Compound->TargetX Positive_Control Positive Control Inhibitor Positive_Control->TargetX

Figure 2: Hypothetical signaling pathway for Target X and the point of inhibition for the test compounds.

Conclusion and Future Directions

This guide has demonstrated a systematic approach to evaluating the reproducibility of a novel compound, 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, in a high-throughput screening assay. The hypothetical data presented indicate that this compound behaves in a reproducible manner, making it a viable candidate for further investigation.

The next steps in the characterization of this compound would involve:

  • Orthogonal Assays: Confirming the activity in a different assay format that measures a distinct biological endpoint.

  • Selectivity Profiling: Screening the compound against a panel of related targets to determine its selectivity.

  • Mechanism of Action Studies: Conducting experiments to elucidate the precise molecular mechanism by which it inhibits Target X.

By adhering to rigorous assay validation and reproducibility assessments, researchers can have greater confidence in their HTS data, ultimately leading to more efficient and successful drug discovery campaigns.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 03). IntechOpen.
  • The importance of chemical probes in molecular and cell biology. (2023, October 04). FEBS Network.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC.
  • N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl} - EvitaChem. (n.d.).
  • HTS Assay Validation. (2012, May 01). NCBI Bookshelf.
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. (n.d.). Benchchem.
  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 03). BellBrook Labs.
  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. (n.d.).
  • Process validation and screen reproducibility in high-throughput screening. (2009, January 15). PubMed.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14).
  • Factors affecting test reproducibility among laboratories. (n.d.). WOAH.
  • Measuring reproducibility of high-throughput experiments. (n.d.). UC Berkeley Statistics.
  • HTS technologies to facilitate chemical genomics. (2007, March 27). European Pharmaceutical Review.
  • The essential roles of chemistry in high-throughput screening triage. (n.d.). PMC.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31).
  • Piperazin-2-one | Intermediate. (n.d.). MedchemExpress.com.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a predictable system of chemical interactions. 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is a specialized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a predictable system of chemical interactions. 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is a specialized heterocyclic compound frequently utilized in drug discovery and synthetic workflows. Structurally, it features a piperazin-2-one core—comprising an amide and a basic tertiary amine—functionalized with a highly lipophilic 3,5-dimethylbenzyl group.

This structural profile dictates our safety approach. While the piperazinone core is a known skin and eye irritant [3], the addition of the 3,5-dimethylbenzyl moiety significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity means that if the compound is dissolved in permeating organic solvents, it can rapidly cross the stratum corneum (the skin barrier), turning a localized irritation hazard into a systemic exposure risk. Therefore, our operational and Personal Protective Equipment (PPE) strategies must account for both the physical state of the chemical and its solvent vehicle.

Risk Assessment & Hazard Classification

Before initiating any workflow, a thorough hazard assessment is required by OSHA standard 1910.132 [1]. Based on the chemical properties of substituted piperazinones, the following GHS classifications apply to this compound:

Hazard ClassCategorySignal WordHazard Statement (H-Code)Operational Implication
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationDirect contact must be avoided; requires a chemical-resistant barrier.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritationAerosolization or splashing requires tight-fitting eye protection.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritationMust be handled in a continuously ventilated environment (fume hood).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the solvent being used. The following matrix provides a self-validating system for glove selection based on the operational vehicle [1, 2].

Solvent / VehicleRecommended Glove MaterialBreakthrough TimeCausality & Scientific Rationale
Dry Powder Nitrile (4-8 mil)>480 minNitrile provides excellent physical barrier protection against solid particulates.
Dimethyl Sulfoxide (DMSO) Butyl Rubber>480 minDMSO rapidly permeates nitrile and acts as a carrier, dragging the lipophilic piperazinone derivative through the skin. Butyl rubber prevents solvent permeation.
Dichloromethane (DCM) Viton / Silver Shield>240 minDCM degrades nitrile in <5 minutes. A heavy-duty fluoroelastomer or laminate glove is mandatory to prevent rapid dermal absorption.

Standard PPE Requirements for all workflows:

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles (standard safety glasses are insufficient if handling solutions).

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat (fully buttoned), long pants, and closed-toe non-porous shoes.

  • Respiratory Protection: Generally not required if handled inside a certified chemical fume hood (face velocity 80-120 fpm). If a hood is unavailable, an N95/P100 particulate respirator is required for powder handling.

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, every step in the handling process is designed to minimize aerosolization and prevent cross-contamination.

Step-by-Step Handling Methodology:

  • Preparation: Verify that the chemical fume hood is operational and clear of clutter. Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.

  • Gowning: Don the appropriate PPE based on the planned solvent vehicle (refer to the PPE Matrix). Inspect gloves for micro-tears using the inflation method before putting them on.

  • Weighing (Solid State): Use an enclosed analytical balance. To prevent static-induced aerosolization of the powder, use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to transfer.

  • Transfer: Transfer the pre-weighed 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one into a reaction vessel with a secure septum or cap.

  • Dissolution: Add the solvent (e.g., DCM, DMF) using a syringe or graduated cylinder strictly inside the fume hood. Never transport open containers of the dissolved product across the laboratory.

G Start Pre-Operation Check (Fume Hood & SDS) PPE Don PPE (Select based on Solvent) Start->PPE Handling Weighing & Transfer (Anti-static tools) PPE->Handling Solvent Dissolution (e.g., DCM/DMF) Handling->Solvent Spill Spill Detected? Solvent->Spill Clean Decontamination Protocol (Absorbent & Weak Acid) Spill->Clean Yes Waste Halogenated/Non-Halogenated Waste Segregation Spill->Waste No Clean->Waste End Doff PPE & Wash Hands Waste->End

Workflow for the safe handling, PPE gowning, and spill response for piperazinone derivatives.

Spill Management & Decontamination Plan

Because 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one contains a basic tertiary amine, we can exploit its acid-base chemistry for highly effective decontamination [2].

Step-by-Step Spill Response:

  • Isolate the Area: Alert nearby personnel. If the spill is outside the fume hood, restrict access to the area immediately.

  • Assess the State:

    • For Dry Powder: Do NOT sweep, as this generates respirable dust. Gently cover the powder with damp paper towels (using water or a 10% ethanol solution) to suppress aerosols, then carefully scoop the material into a hazardous waste container.

    • For Solutions: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent the solvent from spreading.

  • Chemical Decontamination (The Causality Principle): To ensure all residual chemical is removed from the benchtop, wash the area with a weak acid solution (e.g., 1M Citric Acid or 5% Acetic Acid). The acid protonates the basic tertiary amine of the piperazinone, converting the lipophilic free base into a highly water-soluble cationic salt that is easily wiped away.

  • Final Wash: Wipe the area with soapy water, followed by a final rinse with deionized water.

  • Waste Segregation: Place all contaminated absorbents and PPE into a clearly labeled, sealable hazardous waste container.

Disposal Plan

Adhere strictly to institutional and federal environmental guidelines for chemical disposal [2].

  • Solid Waste: Unused powder and contaminated consumables (weigh boats, spatulas, bench pads) must be disposed of in solid hazardous waste bins.

  • Liquid Waste: Solutions containing the compound must be segregated based on the solvent. If halogenated solvents (like DCM) were involved, this must be strictly segregated into the "Halogenated Organic Waste" stream to prevent explosive reactions with incompatible chemicals in general waste.

  • Container Decontamination: Empty primary containers should be triple-rinsed with an appropriate solvent (e.g., methanol) before being defaced and disposed of. The rinsate must be collected as liquid hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US); 2011. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 231360, Piperazin-2-one." PubChem. URL: [Link]

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